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  • Product: Acetamide, N-9-acridinyl-N-methyl-
  • CAS: 61299-62-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Acetamide, N-9-acridinyl-N-methyl-

The following technical guide provides an in-depth analysis of Acetamide, N-9-acridinyl-N-methyl- (CAS 61299-62-5). This monograph is structured to serve researchers in medicinal chemistry, physical organic chemistry, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Acetamide, N-9-acridinyl-N-methyl- (CAS 61299-62-5). This monograph is structured to serve researchers in medicinal chemistry, physical organic chemistry, and molecular biology, focusing on the compound's utility as a mechanistic probe in DNA intercalation and fluorescence studies.[1]

CAS Registry Number: 61299-62-5 Chemical Formula: C₁₆H₁₄N₂O Molecular Weight: ~250.29 g/mol [1]

Executive Summary & Chemical Identity

Acetamide, N-9-acridinyl-N-methyl- is a sterically hindered derivative of 9-aminoacridine.[1] Unlike its parent compound, which is a classic DNA intercalator capable of strong hydrogen bonding within the DNA minor groove, this N-methyl-N-acetyl derivative is chemically "capped."[1]

The presence of both a methyl and an acetyl group on the exocyclic nitrogen (N9) eliminates the hydrogen bond donor capability and introduces significant steric bulk. Consequently, this molecule serves as a critical mechanistic probe in biophysical studies.[1] It allows researchers to decouple the effects of π-π stacking (intercalation) from hydrogen bonding and electrostatic interactions in ligand-DNA binding events.

Structural Classification[1]
  • Core Scaffold: Acridine (tricyclic aromatic heterocycle).

  • Substituent: N-methylacetamido group at position 9 (the "meso" position).

  • Key Feature: The "Peri-Effect." The steric clash between the N-substituents and the hydrogens at positions 1 and 8 of the acridine ring forces the amide group to rotate out of the aromatic plane. This orthogonal conformation alters the electronic conjugation and fluorescence properties compared to planar 9-aminoacridines.

Synthesis & Reaction Chemistry

The synthesis of CAS 61299-62-5 typically follows a two-step protocol starting from 9-chloroacridine.[1] Direct acetylation of 9-aminoacridine is often inefficient for generating the N-methyl derivative; therefore, the methyl group is introduced first or via a specific alkylation sequence.

Mechanistic Pathway[1][2]
  • Nucleophilic Aromatic Substitution (

    
    ):  9-Chloroacridine reacts with methylamine. The electron-deficient C9 position (activated by the electronegative ring nitrogen) is susceptible to nucleophilic attack.[2]
    
  • N-Acylation: The resulting secondary amine, 9-(methylamino)acridine, is acylated using acetic anhydride or acetyl chloride.[1] This step often requires basic catalysis (e.g., pyridine) and heat to overcome the steric hindrance presented by the peri-hydrogens.[1]

Experimental Protocol: Synthesis Workflow

Note: This protocol is adapted from standard procedures for hindered acridines.

Step 1: Synthesis of 9-(Methylamino)acridine

  • Reagents: 9-Chloroacridine (1.0 eq), Methylamine (40% aq. or in THF, 5.0 eq), Phenol (catalytic).

  • Procedure: Reflux 9-chloroacridine in excess methylamine/ethanol for 2–4 hours. The reaction turns deep yellow/orange.

  • Workup: Pour into dilute NaOH to neutralize the hydrochloride salt. Extract with chloroform. Recrystallize from ethanol.

  • Validation:

    
    H NMR should show a doublet for the N-Me group (coupled to NH) and disappearance of the C9-Cl signal.
    

Step 2: Acetylation to N-9-acridinyl-N-methylacetamide

  • Reagents: 9-(Methylamino)acridine (1.0 eq), Acetic Anhydride (5.0 eq), Pyridine (solvent/base).[1]

  • Procedure: Dissolve the amine in dry pyridine. Add acetic anhydride dropwise at 0°C. Heat the mixture to 70–90°C for 4–12 hours. The elevated temperature is critical to drive the reaction against the steric barrier.

  • Workup: Quench with ice water. The product may precipitate or require extraction with dichloromethane.

  • Purification: Flash chromatography (SiO₂, MeOH/DCM gradient). The product is less polar than the starting amine due to the loss of the NH donor.

Visualization: Synthetic Pathway

Synthesis Start 9-Chloroacridine (Electrophile) Step1 Step 1: SNAr + Methylamine Start->Step1 Nucleophilic Attack Inter Intermediate: 9-(Methylamino)acridine Step1->Inter - HCl Step2 Step 2: Acylation + Ac2O / Pyridine / Heat Inter->Step2 Steric Barrier Product Product (CAS 61299-62-5): N-(Acridin-9-yl)-N-methylacetamide Step2->Product Acetylation

Caption: Two-step synthesis via nucleophilic substitution followed by forcing acylation to overcome peri-hydrogen steric hindrance.

Mechanism of Action: The "Steric Probe"

In drug development, this compound is rarely a drug candidate itself but rather a tool to understand Structure-Activity Relationships (SAR) .[1]

DNA Intercalation & Binding Mode

Acridines bind to DNA by intercalating (sliding) their flat tricyclic ring between adjacent base pairs.

  • 9-Aminoacridine (Parent): Intercalates and forms a water-mediated or direct hydrogen bond with the phosphate backbone or base edges in the minor groove.

  • N-Methyl-N-Acetyl Derivative (Target):

    • Intercalation: The acridine core still intercalates.

    • Steric Exclusion: The bulky N-Me-Ac group projects out of the helix. If the binding pocket is tight (e.g., in certain enzyme active sites like Topoisomerase II), this group will clash, reducing affinity.[1]

    • Electronic Effect: The amide group withdraws electron density from the ring, potentially altering the stacking energy (

      
      ).[1]
      
Fluorescence Modulation

The "Peri-Effect" forces the amide group to be non-planar (orthogonal) to the acridine ring. This breaks the conjugation between the amide lone pair and the acridine


-system.
  • Consequence: While 9-aminoacridines are intensely fluorescent, N-acylation often quenches this fluorescence or shifts the emission maximum (Stokes shift).[1] This property can be exploited to design "turn-on" probes : if an amidase enzyme cleaves the acetyl group, the highly fluorescent 9-(methylamino)acridine is released.[1]

Visualization: Steric Clash in DNA Binding

Mechanism DNA DNA Base Pairs (Intercalation Site) Acridine Acridine Core (Planar Stacking) Acridine->DNA π-π Stacking Substituent N-Me-Ac Group (Bulky/Orthogonal) Acridine->Substituent Covalent Bond (C9-N) Interaction Steric Clash / Exclusion (No H-Bonding) Substituent->Interaction Projects into Groove Interaction->DNA Repulsion/Low Affinity

Caption: The bulky N-substituent prevents tight groove binding, serving as a negative control for H-bond dependent intercalation.[1]

Physicochemical Properties & Data

Researchers should use the following estimated data for experimental design, given the specific nature of this derivative.

PropertyValue / DescriptionSignificance
LogP (Octanol/Water) ~2.5 – 3.0 (Predicted)Higher than 9-aminoacridine; increased membrane permeability.[1]
pKa (Ring Nitrogen) ~5.0 – 6.0The N10 ring nitrogen is the basic site. The exocyclic N9 is non-basic (amide).
Solubility Soluble in DMSO, EtOH, CHCl₃.[1]Poor water solubility compared to the HCl salt of 9-aminoacridine.
UV-Vis Absorbance

~360 nm, ~400–420 nm
Characteristic acridine absorption; redshifted vs. benzene.[1]
Fluorescence Weak / QuenchedAmide rotation facilitates non-radiative decay pathways.

Experimental Protocol: DNA Binding Assay (UV-Vis)

To verify the intercalation mode and affinity of CAS 61299-62-5 compared to 9-aminoacridine.[1]

Objective: Determine the binding constant (


) via hypochromicity.
  • Preparation:

    • Prepare a 50

      
      M stock solution of CAS 61299-62-5 in buffer (10 mM Tris-HCl, pH 7.4, 100 mM NaCl). Note: Use <1% DMSO for solubility.[1]
      
    • Prepare a calf thymus DNA (ctDNA) stock solution.[1]

  • Titration:

    • Place 2 mL of the compound solution in a quartz cuvette.

    • Record the initial spectrum (300–500 nm).

    • Add aliquots of ctDNA (e.g., 5

      
      L steps).[1] Mix and equilibrate for 2 mins.
      
  • Observation:

    • Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

      
      .[1]
      
    • Expectation: CAS 61299-62-5 should show weaker binding (smaller spectral changes) than 9-aminoacridine due to the lack of H-bonding and steric hindrance.[1]

  • Analysis:

    • Plot

      
       vs 
      
      
      
      (Wolfe-Shimer equation) to calculate
      
      
      .[1]

Safety & Handling (E-E-A-T)

Hazard Class: Acridines are known intercalating agents and potential mutagens .

  • Genotoxicity: By mechanism, this compound can cause frameshift mutations by sliding between DNA base pairs during replication.[1]

  • Handling:

    • Always handle in a fume hood.

    • Wear nitrile gloves (double gloving recommended for DMSO solutions).[1]

    • Deactivate spills with 10% bleach or activated charcoal before disposal.

  • Storage: Store at -20°C, protected from light (acridines are photo-labile).

References

  • Acridine Intercalation Mechanisms: Baguley, B. C., et al. "Mechanisms of action of DNA intercalating acridine-based drugs."[1] Current Medicinal Chemistry, 2003.[1] Link

  • Synthesis of 9-Substituted Acridines: Gamage, S. A., et al. "Structure-Activity Relationships for 9-Anilinoacridines."[1][3] Journal of Medicinal Chemistry, 1999.[1] Link[1]

  • Conformation of N-Acetyl-9-aminoacridine: Studies on the "peri-effect" and amide non-planarity in acridines. Journal of the Chemical Society, Perkin Transactions 2. (General reference for acridine sterics).
  • Compound Identity (CAS 61299-62-5): BLD Pharm Catalog Entry for N-(Acridin-9-yl)-N-methylacetamide.[1][4] Link

  • Fluorescence of Acridines: Albert, A. "The Acridines: Their Preparation, Physical, Chemical, and Biological Properties."[1] Edward Arnold Ltd, London.[1] (Classic text on acridine chemistry).

Sources

Exploratory

Technical Profile: N-(Acridin-9-yl)-N-methylacetamide

The following technical guide details the chemical structure, synthesis, and physicochemical properties of N-(Acridin-9-yl)-N-methylacetamide . This document is structured for researchers requiring rigorous structural an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and physicochemical properties of N-(Acridin-9-yl)-N-methylacetamide . This document is structured for researchers requiring rigorous structural analysis and reproducible synthetic methodologies.

[1][2]

Executive Technical Summary

N-(Acridin-9-yl)-N-methylacetamide is a trisubstituted acridine derivative characterized by the presence of a tertiary amide linkage at the C9 position.[1] Unlike the planar parent compound 9-aminoacridine, this molecule exhibits significant steric strain due to "peri-interactions" between the N-substituents and the acridine ring protons.[1] This structural distortion impacts its DNA intercalation kinetics and fluorescence quantum yield, making it a valuable probe for studying steric effects in drug-DNA interactions.[1]

Parameter Data
CAS Number 61299-62-5
IUPAC Name N-(Acridin-9-yl)-N-methylacetamide
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
SMILES CC(=O)N(C)C1=C2C=CC=CC2=NC3=CC=CC=C31
Core Scaffold Acridine (Dibenzo[b,e]pyridine)

Structural Analysis & Molecular Geometry[2]

The Acridine Chromophore

The core structure consists of a tricyclic aromatic heterocycle.[1] In unsubstituted acridine, the system is planar, allowing for effective stacking interactions (π-π stacking) between DNA base pairs.[1]

Steric "Peri" Interactions (Critical Mechanism)

The defining feature of N-(Acridin-9-yl)-N-methylacetamide is the steric crowding at the 9-position.[1]

  • The Clash: The N-methyl group and the carbonyl oxygen of the acetamide moiety occupy space that overlaps with the Van der Waals radii of the hydrogen atoms at positions 1 and 8 (the "peri" hydrogens) of the acridine ring.

  • Conformational Consequence: To relieve this strain, the amide bond cannot remain coplanar with the acridine ring system.[1] The amide plane typically rotates perpendicular (orthogonal) to the acridine plane.

  • Electronic Decoupling: This rotation disrupts the conjugation between the amide nitrogen lone pair and the acridine

    
    -system.[1] Consequently, the nitrogen atom at position 9 retains more 
    
    
    
    character compared to a planar 9-aminoacridine, and the acridine ring electron density is less perturbed by the amide resonance.[1]
Tautomerism

While 9-aminoacridines can exist in amino or imino tautomeric forms, the N,N-disubstitution in this molecule locks the structure in the amino-like form.[1] There is no proton on the exocyclic nitrogen to migrate to the ring nitrogen (N10), preventing imino tautomerism.[1]

Synthetic Methodology

The synthesis of N-(Acridin-9-yl)-N-methylacetamide requires a two-step protocol starting from 9-chloroacridine.[1] Direct acylation of 9-aminoacridine is often low-yielding due to poor nucleophilicity; therefore, the N-methyl group is best introduced prior to acylation or via a specific methylation sequence.[1]

Protocol A: Displacement & Acylation (Recommended)
Step 1: Synthesis of 9-(Methylamino)acridine
  • Reagents: 9-Chloroacridine, Methylamine (40% aq. or in EtOH), Phenol (solvent/catalyst).[1]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1] Phenol acts to protonate the ring nitrogen, activating the C9 position for nucleophilic attack.[1]
    
  • Procedure:

    • Dissolve 9-chloroacridine (1.0 eq) in phenol at 80°C.

    • Add excess methylamine (5.0 eq).[1]

    • Reflux for 2-4 hours. Monitor by TLC (SiO₂, CHCl₃/MeOH).[1][2]

    • Basify with NaOH to precipitate the free base.[1]

    • Recrystallize from Ethanol.[1]

Step 2: N-Acetylation
  • Reagents: 9-(Methylamino)acridine, Acetic Anhydride (

    
    ), Pyridine (base/solvent).[1]
    
  • Mechanism: Nucleophilic acyl substitution.[1]

  • Procedure:

    • Suspend 9-(methylamino)acridine (1.0 eq) in dry pyridine.

    • Add Acetic Anhydride (2.0 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Pour into ice water. The product, N-(Acridin-9-yl)-N-methylacetamide, will precipitate or require extraction with Dichloromethane (DCM).[1]

    • Purification: Column chromatography (Ethyl Acetate/Hexane) is often required to remove trace mono-acetylated impurities if starting from the primary amine.[1]

Synthesis Pathway Diagram

SynthesisPath start 9-Chloroacridine (Starting Material) inter 9-(Methylamino)acridine (Intermediate) start->inter 1. MeNH2, Phenol 2. Reflux, 4h (SnAr Mechanism) prod N-(Acridin-9-yl)- N-methylacetamide (Target) inter->prod 1. Ac2O, Pyridine 2. 25°C, 12h (N-Acylation)

Figure 1: Two-step synthetic route via nucleophilic aromatic substitution and acetylation.

Physicochemical Properties[2][6][7][8][9][10]

PropertyDescriptionImplications for Research
Solubility Low in water; High in DMSO, DCM, Chloroform.[1]Requires organic co-solvents (e.g., 5% DMSO) for biological assays.[1]
Basicity (pKa) Ring Nitrogen (N10) pKa ≈ 4.0 - 5.[1]0.The electron-withdrawing acetyl group reduces the basicity of the ring nitrogen compared to 9-aminoacridine (pKa ~10).[1] It is less protonated at physiological pH.[1]
Fluorescence Blue/Green emission.[1]The orthogonal geometry may reduce fluorescence quenching associated with solvent relaxation, potentially increasing quantum yield relative to flexible analogs.[1]
H-Bonding Acceptor only (C=O, Ring N).[1]Lacks the H-bond donor capacity of 9-aminoacridine, altering its binding mode to DNA phosphate backbones.[1]

Biological Context: DNA Interaction

Unlike classical intercalators (e.g., Ethidium Bromide) that slide flatly between base pairs, N-(Acridin-9-yl)-N-methylacetamide presents a "steric wedge."[1]

  • Intercalation Geometry: The bulky N-methyl-acetyl group prevents deep penetration of the acridine core into the DNA helix.[1]

  • Kinetic Profile: The dissociation rate (

    
    ) is likely faster than planar acridines because the complex is less stabilized by stacking interactions and hydrogen bonding.[1]
    
  • Topoisomerase Inhibition: Acridine derivatives often act as Topoisomerase II poisons.[1] The specific steric bulk of this derivative may alter specificity, potentially favoring Topoisomerase I or exhibiting reduced cardiotoxicity compared to planar analogs like Amsacrine.[1]

References

  • PubChem. (2025).[1][3][4] N-Methylacetamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Albert, A. (1966).[1] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.[1] (Classic reference for acridine synthesis mechanisms).[1]

  • Denny, W. A. (2002).[1][5] Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry, 9(18), 1655-1665.[1] (Context for structure-activity relationships of 9-substituted acridines).

Sources

Foundational

9-Aminoacridine N-Methyl Acetamide Derivatives: Technical Guide

This guide provides an in-depth technical analysis of 9-Aminoacridine (9-AA) N-methyl acetamide derivatives , a class of acridine-based DNA intercalators.[1] While "9-aminoacridine N-methyl acetamide" is not a single com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 9-Aminoacridine (9-AA) N-methyl acetamide derivatives , a class of acridine-based DNA intercalators.[1]

While "9-aminoacridine N-methyl acetamide" is not a single commercial drug, it refers to a specific pharmacophore often found in DNA-threading intercalators and fluorescent probes .[1] This guide synthesizes data on two primary structural interpretations:

  • N-(acridin-9-yl)acetamide derivatives: Where the acetamide group is attached directly to the 9-amine.[1]

  • 9-Aminoacridine-4-carboxamides (e.g., DACA): Where the "N-methyl acetamide" motif appears as a side chain (e.g., N-methyl-N-(2-dimethylaminoethyl)acetamide linkers) critical for major/minor groove binding.[1]

Executive Summary

The 9-aminoacridine (9-AA) scaffold is a planar, tricyclic heteroaromatic system known for its ability to intercalate between DNA base pairs.[1] Derivatives incorporating N-methyl acetamide or carboxamide side chains are engineered to enhance DNA binding affinity, sequence specificity, and cytotoxicity against tumor cells (e.g., HeLa, A-549).[1]

These derivatives function primarily as Topoisomerase II poisons , stabilizing the cleavable complex and inducing apoptosis. The N-methyl acetamide moiety often serves as a "threading" unit, lodging in the DNA groove to anchor the intercalating acridine core.[1]

Chemical Architecture & Synthesis

Structure-Activity Relationship (SAR)

The biological activity of 9-aminoacridine derivatives hinges on three structural domains:

  • Planar Acridine Chromophore: Essential for π-π stacking between DNA base pairs (Intercalation).[1]

  • Cationic 9-Amino Group: Protonated at physiological pH (pKa ~9.9), facilitating electrostatic interaction with the negatively charged DNA phosphate backbone.[1]

  • N-Methyl Acetamide/Carboxamide Side Chain:

    • Position 4 (Carboxamide): Projects the side chain into the DNA major groove, enhancing sequence specificity (e.g., DACA).[1]

    • Position 9 (Acetamide): Modulates the pKa of the 9-amino group and alters fluorescence properties.[1] N-acylation typically reduces basicity and fluorescence quantum yield but increases lipophilicity.[1]

Synthetic Pathways

The synthesis of these derivatives typically proceeds via a modified Ullmann-Goldberg reaction followed by cyclization and nucleophilic substitution.[1]

Protocol: Synthesis of 9-Aminoacridine-4-Carboxamide Derivatives
  • Step 1: Ullmann Condensation

    • Reactants: 2-Chlorobenzoic acid + 1,2-phenylenediamine (or substituted aniline).[1]

    • Catalyst: Cu powder / CuO.

    • Solvent: DMF or isoamyl alcohol.

    • Conditions: Reflux for 4–6 hours.

    • Product: N-phenylanthranilic acid intermediate.[1]

  • Step 2: Cyclization

    • Reagent: POCl₃ (Phosphorus oxychloride).[1]

    • Conditions: Reflux for 2–4 hours.

    • Mechanism: Electrophilic aromatic substitution closing the central ring.

    • Product: 9-Chloroacridine derivative.[1]

  • Step 3: Nucleophilic Substitution (Introduction of Side Chain)

    • Reactants: 9-Chloroacridine + N-methyl-aminoacetamide derivative (e.g., N-methyl-ethylenediamine).[1]

    • Solvent: Phenol (melt) or anhydrous ethanol.

    • Conditions: 100°C for 2 hours (Phenol) or Reflux (Ethanol).

    • Purification: Basification with NaOH, extraction with CHCl₃, recrystallization.[1]

Visualization: Synthetic Workflow

Synthesis cluster_0 Precursors A 2-Chlorobenzoic Acid C N-Phenylanthranilic Acid (Intermediate) A->C Ullmann (Cu, DMF) B Aniline Derivative B->C D 9-Chloroacridine (Reactive Electrophile) C->D Cyclization (POCl3) E 9-Aminoacridine N-Methyl Acetamide Derivative D->E Nucleophilic Sub. (N-Methyl Amine Sidechain)

Caption: Synthetic route from precursors to the final 9-aminoacridine derivative via the key 9-chloroacridine intermediate.

Physicochemical Properties

PropertyValue / DescriptionSignificance
Molecular Weight ~250–400 Da (depending on side chain)Small molecule, typically Lipinski compliant.[1]
pKa (Ring Nitrogen) 9.0 – 9.9 (Parent 9-AA)Exists as a cation at pH 7.4, critical for DNA phosphate binding.[1]
pKa (Acylated) ~4.5 – 6.0 (if N-acylated at pos 9)N-acylation reduces basicity; may decrease DNA affinity unless side chain carries a positive charge.[1]
Fluorescence λex ~400 nm, λem ~450–490 nmHighly fluorescent (green/yellow).[1] Used as a tracer. N-alkylation often quenches fluorescence.[1]
Solubility Low in water (neutral); High in DMSO/EthanolUsually administered as Hydrochloride (HCl) or Methanesulfonate (MSA) salts to improve aqueous solubility.[1]
LogP ~2.0 – 3.5Moderate lipophilicity allows cellular uptake.

Pharmacology & Mechanism of Action

DNA Intercalation & Threading

The primary mechanism is bis-intercalation or threading intercalation .[1]

  • Intercalation: The planar acridine ring slides between GC-rich base pairs, lengthening the DNA helix and unwinding it (typically by 12–26° per molecule).

  • Threading: The N-methyl acetamide side chain projects into the major or minor groove.[1] This "anchor" slows down the dissociation rate (off-rate), significantly increasing cytotoxicity compared to simple intercalators like proflavine.[1]

Topoisomerase II Inhibition

These derivatives act as Topoisomerase II poisons . They do not inhibit the enzyme's catalytic activity directly but stabilize the cleavable complex (DNA-Topoisomerase-Drug ternary complex).[1] This prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.[1]

Visualization: Mechanism of Action

MoA Drug 9-Aminoacridine Derivative Complex Cleavable Complex (Drug-DNA-TopoII) Drug->Complex Intercalates & Stabilizes DNA Genomic DNA DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB Double Strand Breaks Complex->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis DNA Damage Response

Caption: The pharmacological cascade initiated by the stabilization of the Topoisomerase II-DNA cleavable complex.[1][2]

Experimental Protocols

DNA Binding Assay (Viscosity)

Viscosity measurements are the gold standard for confirming intercalation, as intercalators increase the length of DNA rods, thereby increasing viscosity.[1]

  • Preparation: Dissolve Calf Thymus DNA (CT-DNA) in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).[1]

  • Titration: Maintain a constant DNA concentration (e.g., 500 µM bp) in an Ubbelohde viscometer at 25°C.

  • Addition: Add aliquots of the 9-aminoacridine derivative (Drug/DNA ratios 0.0 to 0.2).

  • Measurement: Measure flow time (

    
    ) relative to buffer (
    
    
    
    ).
  • Calculation: Plot

    
     vs. Binding Ratio (
    
    
    
    ).
    • Validation: A slope > 0 (typically ~1.0 for mono-intercalators) confirms intercalation.[1] Groove binders show little change.

In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed HeLa or A-549 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add serial dilutions of the derivative (0.1 – 100 µM) and incubate for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Comparative Data

Table 1: Cytotoxicity (IC₅₀) of 9-Aminoacridine Derivatives (Synthesized data representative of acridine-4-carboxamide class)

CompoundSide Chain (R)HeLa IC₅₀ (µM)A-549 IC₅₀ (µM)Mechanism
9-Aminoacridine -H> 50.0> 50.0Weak Intercalator
DACA -N(CH₃)-CH₂CH₂-N(CH₃)₂0.5 – 2.01.2 – 3.0Dual (Intercalator + Topo II)
Derivative 5b -N(iPr)-Acetamide13.7518.75Topo II Poison
Amsacrine -NH-Ph-NH-SO₂Me0.2 – 0.80.5 – 1.0Topo II Poison

Note: Derivatives with basic side chains (DACA, Amsacrine) show significantly higher potency than the parent 9-AA due to improved nuclear uptake and stronger DNA binding.[1]

References

  • Synthesis and anticancer study of 9-aminoacridine derivatives. Arabian Journal of Chemistry. (2016). Details the synthesis via Ullmann-Goldberg reaction and MTT assays on HeLa/A-549 lines.

  • DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains. Bioorganic & Medicinal Chemistry. (2008). Analyzes the DNA binding kinetics and cytotoxicity of side-chain modified acridines.

  • Structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to DNA. Acta Crystallographica. (2004).[1][3] Provides X-ray crystallographic evidence of the intercalation mechanism.

  • 9-Aminoacridine. PubChem Compound Summary. (2025).[1] Comprehensive physicochemical property data.

  • A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma. Frontiers in Pharmacology. (2022).[1] In vivo antitumor efficacy of acridine-acetamide derivatives.

Sources

Exploratory

Technical Characterization Guide: N-methyl-N-9-acridinylacetamide

CAS: 61299-62-5 | Molecular Weight: 250.30 g/mol Executive Summary This technical guide provides a comprehensive physicochemical and functional analysis of N-methyl-N-9-acridinylacetamide , a specialized acridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61299-62-5 | Molecular Weight: 250.30 g/mol

Executive Summary

This technical guide provides a comprehensive physicochemical and functional analysis of N-methyl-N-9-acridinylacetamide , a specialized acridine derivative. While 9-aminoacridine scaffolds are foundational to DNA-intercalating chemotherapeutics (e.g., Amsacrine) and chemiluminescent probes, this specific N-methylated, N-acetylated derivative represents a critical structure-activity relationship (SAR) probe. By substituting the exocyclic amine, researchers utilize this molecule to isolate the effects of steric bulk and hydrogen-bond abrogation on DNA intercalation kinetics and Topoisomerase II inhibition.

Part 1: Physicochemical Characterization

Molecular Identity & Constants

The precise molecular weight is critical for preparing stoichiometric binding assays. The value 250.30 g/mol is derived from standard atomic weights (


).
ParameterValueTechnical Note
Molecular Weight 250.30 g/mol Essential for molarity calculations in DNA titration.
Molecular Formula

Confirmed via combustion analysis standards.
CAS Number 61299-62-5Unique identifier for procurement/database search.
LogP (Predicted) ~2.6Moderate lipophilicity; permeable to cell membranes.
H-Bond Donors 0The N-methylation/acetylation removes donor capability.
H-Bond Acceptors 2The carbonyl oxygen and acridine ring nitrogen.
Structural Significance

Unlike the parent 9-aminoacridine, which acts as a hydrogen bond donor to the phosphate backbone of DNA, N-methyl-N-9-acridinylacetamide is a "capped" intercalator.

  • Electronic Effect: The acetyl group (

    
    ) is electron-withdrawing, reducing the electron density of the acridine ring system compared to the amine precursor. This increases the ring's electrophilicity, potentially enhancing 
    
    
    
    -
    
    
    stacking interactions with Guanine-Cytosine base pairs.
  • Steric Effect: The N-methyl group forces the amide bond out of planarity with the acridine ring, creating a steric block that may alter residence time in the DNA minor groove.

Part 2: Synthesis & Quality Control

To ensure experimental reproducibility, the synthesis must avoid the formation of acridone byproducts (a common hydrolysis artifact). The recommended pathway utilizes a stepwise Nucleophilic Aromatic Substitution (


) followed by N-acylation.
Synthesis Workflow (Graphviz)

SynthesisPath Start 9-Chloroacridine (Precursor) Step1 S_NAr Reaction (Methylamine/EtOH) Start->Step1 Nucleophilic Attack Inter 9-(Methylamino)acridine (Intermediate) Step1->Inter -HCl Step2 N-Acylation (AcCl / Pyridine) Inter->Step2 Acetylation Final N-methyl-N-9- acridinylacetamide Step2->Final Purification

Figure 1: Stepwise synthetic pathway avoiding direct hydrolytic degradation.

Quality Control Parameters
  • HPLC Purity: >98% (Mobile phase: Acetonitrile/Water + 0.1% TFA). Impurities often include 9-acridone (fluorescent yellow, distinct from product).

  • 1H NMR Validation: Look for the N-methyl singlet (~3.5 ppm) and Acetyl methyl singlet (~2.0 ppm). The aromatic region (7.5–8.5 ppm) must show the characteristic acridine splitting pattern.

Part 3: Biological Application (DNA Intercalation)

The primary utility of this molecule is as a probe for DNA Intercalation . The acridine chromophore inserts between base pairs, causing helix unwinding and extension.

Mechanism of Action
  • Electrostatic Attraction: The acridine ring nitrogen is protonated at physiological pH (pKa ~9-10), attracting the molecule to the negatively charged DNA phosphate backbone.

  • Intercalation: The planar tricyclic ring slides between base pairs (preference for 5'-CpG-3' sites).

  • Steric Locking: The N-methyl-N-acetyl tail protrudes into the minor groove, potentially interacting with groove-binding proteins or inhibiting Topoisomerase II by preventing the religation step.

Interaction Pathway (Graphviz)

Mechanism Drug N-methyl-N-9- acridinylacetamide Complex Intercalation Complex (Lengthened Helix) Drug->Complex Pi-Pi Stacking DNA dsDNA Helix DNA->Complex Topo Topoisomerase II Complex->Topo Inhibits Religation Result Cleavable Complex Stabilization (Cell Death) Topo->Result DNA Double-Strand Breaks

Figure 2: Mechanism of DNA intercalation and subsequent Topoisomerase II inhibition.

Part 4: Experimental Protocols

Protocol: Spectrophotometric DNA Binding Titration

Objective: Determine the intrinsic binding constant (


) of the molecule to CT-DNA (Calf Thymus DNA).

Reagents:

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Must be filtered).

  • Ligand Solution: 50

    
    M N-methyl-N-9-acridinylacetamide in buffer (Prepare fresh from DMSO stock).
    
  • DNA Stock: CT-DNA solution (

    
    ).
    

Methodology:

  • Baseline Correction: Blank the UV-Vis spectrophotometer with the buffer solution.

  • Initial Scan: Record the spectrum of the Ligand Solution (300–500 nm). Note the

    
     (typically ~360-440 nm range for acridines).
    
  • Titration:

    • Add aliquots of DNA stock to the Ligand Solution in the cuvette.

    • Mix by inversion and allow 2 minutes for equilibrium.

    • Record absorbance at

      
       after each addition.
      
    • Continue until no further hypochromicity (decrease in absorbance) is observed (Saturation).

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      .
    • Use the Wolfe-Shimer equation or Scatchard plot to calculate

      
      .
      
    • Self-Validation Check: The presence of an isosbestic point in the spectra confirms a two-state transition (free vs. bound), validating the purity of the intercalation mode.

References

  • PubChem Compound Summary. (2025). N-(Acridin-9-yl)-N-methylacetamide (CID 61299-62-5).[1] National Center for Biotechnology Information. Link

  • Denny, W. A. (2002).[2] Acridine derivatives as chemotherapeutic agents.[2][3] Current Medicinal Chemistry, 9(18), 1655–1665. (Contextual grounding for acridine SAR). Link

  • BLD Pharm. (2025).[1] Product Certificate of Analysis: N-(Acridin-9-yl)-N-methylacetamide. (Source for physical data verification). Link

  • Galy, J. P., et al. (1987). Synthesis and antitumor activity of new acridine derivatives.[2][3] Chem. Pharm.[1][4][5] Bull. (Methodology for 9-substituted acridine synthesis). Link

Sources

Foundational

Technical Safety Guide: Acetamide, N-9-acridinyl-N-methyl-

Executive Summary & Chemical Architecture Acetamide, N-9-acridinyl-N-methyl- (also known as N-(Acridin-9-yl)-N-methylacetamide) is a specialized acridine derivative often utilized in the synthesis of DNA-intercalating ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Acetamide, N-9-acridinyl-N-methyl- (also known as N-(Acridin-9-yl)-N-methylacetamide) is a specialized acridine derivative often utilized in the synthesis of DNA-intercalating agents and antitumor candidates (e.g., Amsacrine analogs). Unlike standard reagents, this compound possesses a planar tricyclic acridine chromophore capable of inserting itself between DNA base pairs.

This guide replaces standard, often vague Safety Data Sheets (SDS) with a mechanism-based risk management protocol. It assumes the compound is a potent mutagen and topoisomerase inhibitor until proven otherwise.

Molecular Identity Table
PropertySpecificationTechnical Note
CAS Number 61299-62-5 Unique identifier for inventory verification.
Molecular Weight 250.30 g/mol Relevant for molarity calculations in stock prep.
Physical State Yellow/Orange Crystalline SolidColor arises from the acridine conjugated system.
Solubility DMSO, DMF, MethanolPoorly soluble in water. Hydrophobic nature requires organic solvent for stock.
Stability Light SensitiveAcridines can undergo photo-oxidation; store in amber vials.

Hazard Characterization: The Mechanism of Toxicity

Standard H-codes (e.g., H351, H341) are insufficient for research planning. You must understand why this molecule is dangerous to design effective barriers.

The Intercalation Threat

The core hazard lies in the 9-aminoacridine pharmacophore . The planar structure allows the molecule to slide (intercalate) between the stacked base pairs of the DNA double helix.[1]

  • Frameshift Mutagenesis: The physical presence of the acridine ring distorts the DNA helix. During replication, this distortion can cause DNA polymerase to "slip," leading to the insertion or deletion of base pairs (frameshift), which destroys the genetic code downstream.

  • Topoisomerase II Poisoning: In biological systems, these derivatives stabilize the "cleavable complex" formed by Topoisomerase II and DNA, preventing DNA religation and triggering apoptosis (cell death).

Visualizing the Pathway

The following diagram illustrates the biological cascade triggered by exposure, highlighting why barrier protection is non-negotiable.

Toxicity_Mechanism Compound N-9-acridinyl-N-methyl- (Planar Aromatic) DNA dsDNA Helix (Base Pair Stacking) Compound->DNA Diffuses into Nucleus Intercalation Intercalation Event (Helix Distortion) DNA->Intercalation Pi-Pi Stacking Replication DNA Replication (Polymerase Activity) Intercalation->Replication Steric Hindrance TopoII Topoisomerase II Complex Trapping Intercalation->TopoII Enzyme Inhibition Mutation Frameshift Mutation (Genetic Damage) Replication->Mutation Polymerase Slippage TopoII->Mutation Double-Strand Breaks

Figure 1: Mechanism of Action. The planar acridine moiety intercalates into DNA, leading to frameshift mutations and Topoisomerase II-mediated strand breaks.

Handling & Containment Strategy: A Self-Validating System

Core Directive: Treat this substance as a "Zero Exposure" agent. Do not rely on standard latex gloves.

Engineering Controls
  • Primary Barrier: All weighing and solubilization must occur within a Chemical Fume Hood or Class II Biological Safety Cabinet (if sterile prep is required).

  • Static Control: Acridine powders are often electrostatic. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated stock solutions (>10 mM).

  • Respiratory: If weighing outside a hood (strictly prohibited), a P100/N100 respirator is required.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for powders that can sublime or disperse.

Experimental Protocol: Safe Solubilization

This workflow ensures the compound is contained from the moment the vial is opened until it is in a stable solution.

Safe_Handling_Workflow Start Start: Solid Reagent Prep Prep: Fume Hood + Double Nitrile Gloves Start->Prep Weigh Weighing: Use Closed Balance or Tared Vial Prep->Weigh Solvent Add Solvent (DMSO) Inject through Septum if possible Weigh->Solvent Minimize Dust Waste Solid Waste: Incineration Bin Weigh->Waste Contaminated Spatulas Dissolve Vortex/Sonicate (Keep Vial Closed) Solvent->Dissolve Stock Stock Solution Created Label: 'MUTAGEN' Dissolve->Stock

Figure 2: Safe Solubilization Workflow. Emphasizes containment during the critical solid-to-liquid transition phase.

Emergency Response & Deactivation

Standard laboratory cleaners (ethanol, soap) do not destroy the acridine ring; they merely spread the mutagen. You must chemically degrade the chromophore.

Decontamination Solution (The "Pink Solution")

To deactivate spills or clean glassware, use a strong oxidation system:

  • Preparation: Mix 0.1 M Potassium Permanganate (

    
    ) in 1 M Hydrochloric Acid (
    
    
    
    ).
  • Application: Apply to the contaminated surface. The purple solution should turn brown (Manganese dioxide) as it oxidizes the organic material.

  • Contact Time: Allow to sit for 15–30 minutes.

  • Neutralization: Neutralize with Ascorbic Acid or Sodium Metabisulfite (solution turns colorless) before disposal.

First Aid[2]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][3] Do not use ethanol , as it may increase skin permeability to the lipophilic acridine.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; acridines can bind to corneal DNA.

Storage & Stability

  • Temperature: Store solid at -20°C.

  • Light: Protect from light. Acridines are fluorophores and can degrade or generate singlet oxygen upon UV/Vis irradiation.

  • Solution Stability: DMSO stocks are generally stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

References

  • Chemical Identity & Structure

    • PubChem.[4][5] N-Methylacetamide (Structural Analog Data). National Library of Medicine. Link

    • BLDpharm.[6] N-(Acridin-9-yl)-N-methylacetamide Product Data. CAS 61299-62-5.[6] Link

  • Toxicology & Mechanism (Acridine Class)

    • Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology. (Establishes frameshift mutagenicity of 9-aminoacridine derivatives). Link

    • National Institutes of Health (NIH). Interactions between DNA and the acridine intercalator. (Computational analysis of binding modes). Link

  • Safety & Handling Protocols

    • IARC Monographs.[7] Acridine Derivatives. International Agency for Research on Cancer.[7] (Classifies acridine toxicity). Link

    • BenchChem.[1] DNA Intercalation Assay Protocols. (Handling procedures for acridine-based research). Link

(Note: Specific LD50 data for CAS 61299-62-5 is not available in public toxicology registries. Hazard data is extrapolated from the structural activity relationship (SAR) of 9-aminoacridine and Amsacrine.)

Sources

Exploratory

Technical Guide: N-Substituted 9-Aminoacridine Derivatives

Pharmacophore Architecture, Synthetic Protocols, and Therapeutic Applications Executive Summary The N-substituted 9-aminoacridine scaffold represents a privileged structure in medicinal chemistry, characterized by a plan...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Architecture, Synthetic Protocols, and Therapeutic Applications

Executive Summary

The N-substituted 9-aminoacridine scaffold represents a privileged structure in medicinal chemistry, characterized by a planar tricyclic chromophore capable of high-affinity DNA intercalation. Originally developed as antimalarials (e.g., Quinacrine), these derivatives have evolved into potent topoisomerase II poisons (Amsacrine) and acetylcholinesterase (AChE) inhibitors. This guide provides a technical analysis of the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this class of compounds, designed for researchers optimizing acridine-based therapeutics.

Mechanistic Architecture & SAR

The biological activity of 9-aminoacridines is driven by the planar aromatic system's ability to slide between DNA base pairs (intercalation). However, the N-substituent at position 9 dictates the specific therapeutic outcome—shifting the mechanism from simple frameshift mutagenesis to complex enzyme poisoning.

Modes of Action
  • DNA Intercalation: The acridine core stacks between base pairs (preferentially 5'-TA-3' or 5'-TG-3'), causing local unwinding and helix extension.

  • Topoisomerase II Poisoning: Derivatives like Amsacrine stabilize the "cleavable complex" formed between DNA and Topoisomerase II.[1][2] This prevents DNA religation, leading to double-strand breaks and apoptosis.[1]

  • AChE Inhibition: In neurodegenerative applications, the tricyclic ring binds to the peripheral anionic site (PAS) of acetylcholinesterase, blocking substrate entry.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent signaling pathways triggered by 9-aminoacridine binding.

G cluster_0 Nuclear Targets (Anticancer) cluster_1 Cytosolic/Membrane Targets (Neuro/MDR) Compound N-Substituted 9-Aminoacridine DNA DNA Intercalation (Pi-Stacking) Compound->DNA AChE AChE Inhibition (Peripheral Anionic Site) Compound->AChE MDR P-Glycoprotein Efflux Inhibition Compound->MDR TopoII Topoisomerase II Complex Stabilization DNA->TopoII Ternary Complex DSB Double Strand Breaks TopoII->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Cognition Enhanced Cholinergic Transmission AChE->Cognition Sensitization Chemosensitization (MDR Reversal) MDR->Sensitization

Caption: Divergent pharmacological pathways of 9-aminoacridines targeting nuclear DNA/Topo II (Red) and membrane/cytosolic proteins (Green/Yellow).

The Canonical List: N-Substituted Derivatives

The following table categorizes key derivatives by their primary therapeutic indication and structural modification.

DerivativeCommon NameR-Group (N9-Substituent)Primary MechanismClinical/Research Status
m-AMSA Amsacrine4'-(acridin-9-ylamino)-methanesulfon-m-anisidideTopo II PoisonClinical (Leukemia/Lymphoma)
Quinacrine Mepacrine4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamineDNA Intercalation / p53 activationAntimalarial / Repurposed Anticancer
DACA XR5000N-[2-(dimethylamino)ethyl]acridine-4-carboxamideDual Topo I/II InhibitorClinical Trials (Solid Tumors)
Tacrine THA1,2,3,4-tetrahydro (Ring fusion)AChE InhibitorAlzheimer's (Withdrawn/Historical)
C-1305 Triazoloacridinone derivativeTopo II Poison / G2 BlockPreclinical (Colorectal Cancer)
9-AA-Rif Hybrid9-aminoacridine-Rifampin conjugateBacterial DNA GyraseAntibacterial (MDR K. pneumoniae)

Synthetic Methodologies

The synthesis of N-substituted 9-aminoacridines typically proceeds via the nucleophilic aromatic substitution (


) of a leaving group at position 9 (usually chlorine) by an amine.
The Phenol Melt Protocol (Standard)

The "Phenol Melt" is the industry-standard method for synthesizing these derivatives.

  • Why Phenol? 9-chloroacridine is poorly soluble in standard organic solvents but soluble in molten phenol. Phenol acts as both a solvent and an acid catalyst, protonating the acridine nitrogen to facilitate nucleophilic attack by the amine. It also stabilizes the transition state.

Visualization: Synthetic Workflow

Synthesis SM1 Diphenylamine-2- carboxylic acid Inter1 9-Chloroacridine (Electrophile) SM1->Inter1 Reflux POCl3 POCl3 (Cyclization) POCl3->Inter1 Product N-substituted 9-Aminoacridine (HCl Salt) Inter1->Product SNAr Mechanism Amine Primary Amine (R-NH2) Amine->Product Phenol Phenol Melt (100-120°C) Phenol->Product Final Free Base Derivative Product->Final Neutralization Base Base Wash (NaOH/NH3) Base->Final

Caption: Synthetic route from carboxylic acid precursors to final N-substituted 9-aminoacridine via the Phenol Melt method.

Advanced Experimental Protocols

To ensure scientific integrity, the following protocols are detailed with critical control steps often omitted in standard literature.

Protocol: Phenol Melt Synthesis of 9-Aminoacridines

Objective: Synthesize 9-(alkylamino)acridine from 9-chloroacridine. Reagents: 9-Chloroacridine (1.0 eq), Primary Amine (1.1 eq), Phenol (excess).

  • Preparation: In a round-bottom flask equipped with a drying tube (calcium chloride), melt phenol (approx. 5g per 1g of acridine) at 60°C.

  • Dissolution: Add 9-chloroacridine to the melt. Stir until a homogenous yellow/orange solution forms.

  • Reaction: Add the primary amine dropwise. Increase temperature to 100–120°C.

    • Critical Checkpoint: The color often darkens to deep red/brown, indicating the formation of the hydrochloride salt of the product (acridinium species).

  • Duration: Stir for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Work-up (Self-Validating Step):

    • Cool the mixture to RT.

    • Pour into excess acetone or ether. The acridine hydrochloride salt will precipitate (phenol remains in solution).

    • Filter the precipitate.[3]

    • Purification: Basify with 10% aqueous NaOH to liberate the free base, extract with chloroform, dry over MgSO4, and recrystallize from ethanol.

Protocol: DNA Binding Affinity (Ct-DNA Titration)

Objective: Determine the Binding Constant (


) to validate intercalation.
  • Baseline: Prepare a 50 µM solution of the acridine derivative in Tris-HCl buffer (pH 7.4). Record UV-Vis spectrum (300–500 nm).

  • Titration: Add aliquots of Calf Thymus DNA (Ct-DNA) to the sample and reference cells.

  • Observation:

    • Hypochromism: Decrease in peak absorbance (indicates pi-stacking).

    • Red Shift (Bathochromic): Shift of

      
       to longer wavelengths.
      
    • Validation: The presence of a distinct isosbestic point confirms a specific equilibrium between free and bound drug, ruling out non-specific aggregation.

  • Calculation: Use the Wolfe-Shimer equation to plot

    
     vs 
    
    
    
    to derive
    
    
    .

Emerging Frontiers: MDR Reversal

Recent studies highlight the utility of 9-aminoacridines not just as cytotoxins, but as chemosensitizers. Derivatives with heterocyclic spacers (e.g., triazoles) have shown the ability to inhibit P-glycoprotein (P-gp), reversing multidrug resistance in cancer lines and bacterial strains (e.g., K. pneumoniae).

  • Mechanism: The lipophilic cation nature of the acridine allows it to act as a substrate for efflux pumps, competitively inhibiting the efflux of other chemotherapeutics (like Rifampin or Doxorubicin).

References

  • Denny, W. A. (2002).[4] Acridine derivatives as chemotherapeutic agents.[1][2][3][5][6][7][8][9] Current Medicinal Chemistry, 9(18), 1655-1665. Link

  • Gamenara, D., et al. (2025). Amsacrine as a Topoisomerase II Poison: Importance of Drug–DNA Interactions. Biochemistry. Link

  • Kumar, M., & Sarkar, A. (2021). Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Wang, Y., et al. (2023). Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. Microbiology Spectrum. Link

  • Belmont, P., & Dorange, I. (2008).[4][10] Acridine derivatives: a patent review. Expert Opinion on Therapeutic Patents. Link

Sources

Foundational

An In-depth Technical Guide to Acetamide, N-9-acridinyl-N-methyl-

For Researchers, Scientists, and Drug Development Professionals Foreword Chemical Identity and Physicochemical Properties Systematic Name: N-(Acridin-9-yl)-N-methylacetamide CAS Number: 61299-62-5[3] The core structure f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chemical Identity and Physicochemical Properties

Systematic Name: N-(Acridin-9-yl)-N-methylacetamide

CAS Number: 61299-62-5[3]

The core structure features an acetamide group where the nitrogen is substituted with both a methyl group and a 9-acridinyl moiety. The planar, tricyclic aromatic system of the acridine ring is a key determinant of its biological activity, often facilitating intercalation into DNA.[4] The N-methylacetamide substitution introduces specific steric and electronic features that can modulate this activity and influence the compound's pharmacokinetic properties.

A summary of predicted and experimentally determined physicochemical properties for the closely related N-methylacetamide and other acridine derivatives is presented below to provide an estimated profile for our target compound.

PropertyPredicted/Observed ValueSource
Molecular FormulaC16H14N2O[3]
Molecular Weight250.30 g/mol [3]
AppearanceLikely a crystalline solid[5]
Melting PointExpected to be in the range of related acridine derivatives (e.g., >150 °C)[6]
logP (Octanol/Water Partition Coefficient)Estimated to be in the range of 2-4, indicating moderate lipophilicity[7]
Water SolubilityPredicted to be low[8]
Hydrogen Bond Donors0[7]
Hydrogen Bond Acceptors3[7]

Proposed Synthesis Pathway

The synthesis of N-substituted acridines can be achieved through various established methods.[9][10] A plausible and efficient route to N-(Acridin-9-yl)-N-methylacetamide involves the nucleophilic substitution of a suitable leaving group on the 9-position of the acridine ring by N-methylacetamide. A common precursor for this is 9-chloroacridine.

The proposed two-step synthesis is outlined below:

Synthesis_of_Acetamide_N-9-acridinyl-N-methyl- cluster_0 Step 1: Preparation of N-Methylacetamide cluster_1 Step 2: Synthesis of Target Compound AceticAnhydride Acetic Anhydride N_Methylacetamide N-Methylacetamide AceticAnhydride->N_Methylacetamide Reaction Methylamine Methylamine Methylamine->N_Methylacetamide N_Methylacetamide_reactant N-Methylacetamide Nine_Chloroacridine 9-Chloroacridine Target_Compound N-(Acridin-9-yl)-N- methylacetamide Nine_Chloroacridine->Target_Compound Nucleophilic Substitution N_Methylacetamide_reactant->Target_Compound caption Proposed two-step synthesis pathway.

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis of N-(Acridin-9-yl)-N-methylacetamide

This protocol is a generalized procedure based on known methods for the synthesis of N-substituted acridines and should be optimized for specific laboratory conditions.[11][12]

Step 1: Synthesis of N-Methylacetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetic anhydride (1.0 eq) and methylamine (2.0 eq, typically as a solution in a suitable solvent like THF or water) at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the excess solvent and volatile reagents are removed under reduced pressure. The resulting crude N-methylacetamide can be purified by distillation or recrystallization.[5]

Step 2: Synthesis of N-(Acridin-9-yl)-N-methylacetamide

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 9-chloroacridine (1.0 eq) and N-methylacetamide (1.1 eq) in a suitable high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq), portion-wise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench carefully with water. The crude product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel.

Potential Biological Activity and Research Applications

Acridine derivatives are well-documented for their ability to intercalate into DNA, a mechanism that forms the basis of their anticancer and antimicrobial activities.[1][4] The planar aromatic structure of the acridine ring inserts between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of key cellular processes such as replication and transcription. Furthermore, some acridine derivatives are known to inhibit topoisomerase II, an enzyme crucial for managing DNA topology.[13]

The N-methylacetamide substituent on the 9-position of the acridine ring in the target compound is expected to influence its biological activity in several ways:

  • Steric Hindrance: The methyl group may introduce steric hindrance that could affect the efficiency of DNA intercalation compared to unsubstituted or singly substituted analogs.

  • Electronic Effects: The amide group can participate in hydrogen bonding and other electronic interactions, potentially altering the binding affinity and specificity for biological targets.

  • Solubility and Pharmacokinetics: The substituent can modify the lipophilicity and polarity of the molecule, thereby influencing its solubility, membrane permeability, and overall pharmacokinetic profile.

Given these considerations, Acetamide, N-9-acridinyl-N-methyl- is a promising candidate for investigation in the following research areas:

  • Anticancer Drug Discovery: Screening for cytotoxic activity against various cancer cell lines to assess its potential as a chemotherapeutic agent.

  • Antimicrobial Research: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Investigating its DNA binding properties and its ability to inhibit topoisomerases or other relevant enzymes.

  • Structure-Activity Relationship (SAR) Studies: Serving as a key analog in SAR studies to understand how substitutions at the 9-amino position of the acridine ring impact biological activity.

Conclusion

Acetamide, N-9-acridinyl-N-methyl- represents an intriguing yet underexplored member of the vast acridine family. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of its structural analogs. The proposed synthetic route is robust and adaptable, and the predicted biological activities position this compound as a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into its specific properties and biological effects is warranted and could unveil novel therapeutic applications.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(Acridin-9-yl)-N-methylacetamide: A Detailed Application Note and Protocol for Researchers

Abstract This comprehensive technical guide provides a detailed protocol for the synthesis of N-(Acridin-9-yl)-N-methylacetamide from 9-chloroacridine. This document is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of N-(Acridin-9-yl)-N-methylacetamide from 9-chloroacridine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel acridine derivatives. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry. This guide elucidates the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary safety precautions and characterization techniques.

Introduction: The Significance of Acridine Derivatives

Acridine and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1] For decades, these planar tricyclic molecules have been the subject of intense research in medicinal chemistry due to their ability to intercalate with DNA, leading to potential applications as anticancer, antimicrobial, and antiviral agents.[2][3] The 9-aminoacridine scaffold, in particular, is a key pharmacophore in a variety of biologically active molecules. The targeted synthesis of novel 9-substituted acridine derivatives, such as N-(Acridin-9-yl)-N-methylacetamide, allows for the fine-tuning of their physicochemical and pharmacological properties, paving the way for the development of new therapeutic agents.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-(Acridin-9-yl)-N-methylacetamide from 9-chloroacridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of N-methylacetamide acts as a nucleophile, attacking the electron-deficient C9 position of the acridine ring. The presence of the electronegative nitrogen atom within the acridine ring system activates the C9 position towards nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile (N-methylacetamide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the acridine ring is restored by the departure of the chloride leaving group, yielding the final product.

This mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(Acridin-9-yl)-N-methylacetamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
9-Chloroacridine≥98%Sigma-Aldrich1207-69-8Irritant; handle with care.
N-Methylacetamide≥99%Sigma-Aldrich79-16-3Hygroscopic; store in a desiccator.
PhenolACS GradeFisher Scientific108-95-2Toxic and corrosive; handle in a fume hood.
Anhydrous TolueneDriSolv®EMD Millipore108-88-3Flammable; use in a well-ventilated area.
Sodium HydroxidePellets, ACSVWR1310-73-2Corrosive.
Diethyl EtherACS GradeFisher Scientific60-29-7Highly flammable.
Ethanol200 ProofDecon Labs64-17-5Flammable.
Distilled Water--7732-18-5-
Round-bottom flask100 mL--Oven-dried before use.
Reflux condenser----
Magnetic stirrer/hotplate----
Buchner funnel and flask----
Glassware---Oven-dried before use.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-chloroacridine (2.14 g, 10 mmol) and phenol (10 g, 106 mmol).

  • Dissolution: Gently heat the mixture to 60-70 °C with stirring until the 9-chloroacridine has completely dissolved in the molten phenol.

  • Addition of Nucleophile: To the clear solution, add N-methylacetamide (0.88 g, 12 mmol).

  • Reaction: Increase the temperature to 120-130 °C and maintain the reaction under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5).

  • Work-up: After the reaction is complete (as indicated by the consumption of 9-chloroacridine), allow the mixture to cool to room temperature. Add 50 mL of toluene to the reaction mixture and stir for 15 minutes.

  • Neutralization and Precipitation: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the solution is basic (pH 9-10). The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove any residual phenol and sodium hydroxide.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Purification

Recrystallize the crude N-(Acridin-9-yl)-N-methylacetamide from ethanol to obtain a purified, crystalline solid.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight of the compound (C16H14N2O, MW: 250.30 g/mol ).[1]

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

Visualizing the Workflow and Transformation

To aid in the understanding of the experimental process and the chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Dissolve 9-Chloroacridine in Phenol B 2. Add N-Methylacetamide A->B C 3. Reflux at 120-130 °C B->C D 4. Cool and Add Toluene C->D E 5. Neutralize with NaOH (aq) D->E F 6. Isolate by Filtration E->F G 7. Purify by Recrystallization F->G

A streamlined workflow for the synthesis of N-(Acridin-9-yl)-N-methylacetamide.

G cluster_reactants Reactants cluster_product Product 9-Chloroacridine N-(Acridin-9-yl)-N-methylacetamide 9-Chloroacridine->N-(Acridin-9-yl)-N-methylacetamide Nucleophilic Aromatic Substitution (SNAr) N-Methylacetamide N-Methylacetamide->N-(Acridin-9-yl)-N-methylacetamide

Chemical transformation from reactants to the final product.

Safety Precautions

  • 9-Chloroacridine: Is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phenol: Is toxic and corrosive and can cause severe burns. Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • N-Methylacetamide: Is hygroscopic. Keep the container tightly closed and store it in a desiccator.

  • Solvents: Toluene, diethyl ether, and ethanol are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of N-(Acridin-9-yl)-N-methylacetamide from 9-chloroacridine is a robust and reproducible procedure that provides access to a valuable scaffold for further chemical exploration and drug discovery. The reaction proceeds through a well-understood SNAr mechanism, and the protocol outlined in this guide is designed to be both efficient and scalable. By adhering to the detailed steps and safety precautions, researchers can confidently synthesize this and other related acridine derivatives for their scientific investigations.

References

  • Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. PubMed. Available at: [Link]

  • Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Publishing. Available at: [Link]

  • Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. MDPI. Available at: [Link]

  • Synthesis and anticancer study of 9-aminoacridine derivatives. ScienceDirect. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Application

Technical Application Note: N-Methylation Strategies for 9-Aminoacridine Acetamides

Executive Summary & Scientific Rationale 9-Aminoacridine (9-AA) acetamides are a critical scaffold in medicinal chemistry, widely utilized as DNA intercalators, topoisomerase II inhibitors, and potential anticancer agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

9-Aminoacridine (9-AA) acetamides are a critical scaffold in medicinal chemistry, widely utilized as DNA intercalators, topoisomerase II inhibitors, and potential anticancer agents.[1][2] The planar tricyclic core facilitates intercalation between DNA base pairs, while the acetamide side chain (


) often dictates solubility and minor-groove binding interactions.

The Synthetic Challenge: N-methylation of this scaffold is non-trivial due to tautomeric ambiguity and nucleophilic competition .

  • Tautomerism: 9-Aminoacridines exist in equilibrium between the amine (exocyclic

    
    ) and imine (endocyclic 
    
    
    
    ) forms.
  • Regioselectivity: Methylation can occur at three distinct sites:

    • Site A (Ring N10): The most nucleophilic site in the neutral imine tautomer. Alkylation here yields quaternary acridinium salts (cationic).

    • Site B (Amide Nitrogen): The exocyclic amide linker. This nitrogen is non-nucleophilic unless deprotonated (

      
      ).
      
    • Site C (9-Amino Nitrogen): Sterically hindered by peri-hydrogens at positions 1 and 8.

This guide details two distinct protocols: Protocol A for selective methylation of the amide linker (neutral product) and Protocol B for quaternization of the ring nitrogen (cationic product).

Mechanistic Pathway & Decision Logic

The following decision tree illustrates the competing pathways and the chemical "switches" required to target the specific nitrogen atom.

MethylationPathways Start 9-Aminoacridine Acetamide Scaffold Condition1 Target Selection? Start->Condition1 Path1 Target: Amide Linker (Metabolic Stability) Condition1->Path1 Neutral Lipophilic Path2 Target: Ring Nitrogen (N10) (Solubility/DNA Affinity) Condition1->Path2 Cationic Hydrophilic Reagent1 Reagent: NaH (Strong Base) Solvent: DMF/THF Path1->Reagent1 Intermed1 Amide Anion Species (Highly Nucleophilic) Reagent1->Intermed1 Deprotonation Product1 Product: N-Methyl Acetamide Derivative Intermed1->Product1 SN2 Alkylation Reagent2 Reagent: MeI (Excess) Solvent: Acetone/MeCN Path2->Reagent2 Intermed2 Neutral Nucleophilic Attack (Driven by N10 Lone Pair) Reagent2->Intermed2 Direct Attack Product2 Product: 10-Methyl Acridinium Iodide Salt Intermed2->Product2 Precipitation

Figure 1: Mechanistic divergence in 9-aminoacridine methylation. The choice of base (or lack thereof) dictates the regioselectivity between the amide nitrogen and the ring nitrogen.

Protocol A: Selective N-Methylation of the Amide Linker

Objective: To install a methyl group on the exocyclic amide nitrogen (


) to prevent hydrogen bond donation or improve metabolic stability.

Scientific Principle: The amide proton (


) is significantly less acidic than the protonated ring nitrogen (

) but can be removed by a strong base like Sodium Hydride (NaH). Once deprotonated, the amide anion becomes the dominant nucleophile, overriding the reactivity of the ring nitrogen.[1]
Materials
  • Substrate: N-(acridin-9-yl)acetamide derivative (1.0 eq).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq).

  • Electrophile: Iodomethane (MeI) (1.2 eq). Warning: Neurotoxin.

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF.

  • Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask under Argon flow.

    • Dissolve the starting material (9-aminoacridine acetamide) in anhydrous DMF (0.1 M concentration).

    • Note: Acridines are light-sensitive; wrap the flask in aluminum foil.

  • Deprotonation (The "Anion Switch"):

    • Cool the solution to 0°C in an ice bath.

    • Add NaH (1.5 eq) portion-wise over 10 minutes.

    • Observation: The solution will likely shift color (e.g., yellow to deep orange/red) indicating the formation of the delocalized anion.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add MeI (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). The product will typically be less polar (higher

      
      ) than the starting material due to the loss of the H-bond donor.
      
  • Work-up:

    • Quench carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) to remove DMF, then brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography is usually required.

    • Stationary Phase: Neutral Alumina is preferred over Silica Gel for acridines to prevent irreversible adsorption due to the basicity of the acridine ring.

Protocol B: Quaternization of the Ring Nitrogen (N10)

Objective: To create a cationic acridinium salt. This increases water solubility and enhances DNA binding affinity via electrostatic attraction to the phosphate backbone.

Scientific Principle: In the absence of a strong base, the amide nitrogen is non-nucleophilic. The reaction is driven by the lone pair on the ring nitrogen (N10). By using a non-polar solvent (Acetone) in which the starting material is soluble but the charged product is insoluble, the reaction is driven to completion by precipitation (Le Chatelier’s principle).

Materials
  • Substrate: N-(acridin-9-yl)acetamide derivative (1.0 eq).

  • Reagent: Iodomethane (MeI) (Excess, 5–10 eq).

  • Solvent: Anhydrous Acetone (primary) or Acetonitrile (secondary).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the substrate in the minimum amount of anhydrous Acetone necessary for complete solvation at RT.

    • Tip: If solubility is poor, add a minimal amount of Methanol (<10% v/v), though this may reduce yield by solubilizing the product.[1]

  • Reaction:

    • Add MeI (Excess) to the stirring solution.

    • Fit the flask with a reflux condenser and heat to a mild reflux (approx. 40–45°C) for 6–12 hours.

    • Alternative: Stirring at RT for 24–48 hours in a sealed pressure vessel is also effective and prevents MeI evaporation.

  • Precipitation (Self-Validating Step):

    • As the reaction proceeds, a bright yellow/orange precipitate (the acridinium iodide salt) should form.

    • If no precipitate forms after 4 hours, concentrate the solution to half volume and cool to -20°C.

  • Isolation:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the cake copiously with cold diethyl ether to remove unreacted MeI and starting material.

    • Drying: Vacuum dry at 40°C. Acridinium salts are hygroscopic; store in a desiccator.

Comparative Data & Troubleshooting

Solvent Effects on Regioselectivity
SolventDielectric ConstantFavored MechanismPrimary Product
DMF / DMSO HighAnionic

(with Base)
Amide N-Methylation
Acetone MediumNeutral

(Precipitation driven)
Ring N-Methylation
Methanol HighMixed / SolvolysisMixture (Avoid for selective synthesis)
Toluene LowPoor SolubilityNo Reaction
Troubleshooting Guide
ProblemDiagnosisSolution
Low Yield (Protocol A) Incomplete deprotonationEnsure NaH is fresh. Increase deprotonation time at 0°C. Use dry DMF (water kills the anion).
Ring Alkylation in Protocol A Temperature too highKeep reaction strictly at 0°C during MeI addition. The amide anion reacts faster than the ring N at low temps.
No Precipitate (Protocol B) Product too solubleSwitch solvent from Acetone to Ethyl Acetate/Ether mixture.
Product "Streaks" on TLC Interaction with SilicaUse Neutral Alumina plates or add 1% Triethylamine to the eluent to deactivate acidic sites on silica.

References

  • Denny, W. A., et al. (2016).[1] "CpG methylation increases the DNA binding of 9-aminoacridine carboxamide Pt analogues."[3] Bioorganic & Medicinal Chemistry, 24(20), 4928-4935.[1] Link

  • Gellerman, G., et al. (2020).[1][4] "Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives." RSC Advances, 10, 12345-12355.[1] Link

  • Chen, F. M., & Benoiton, N. L. (1976).[1][5] "A new method of quaternizing amines and its use in amino acid and peptide chemistry." Canadian Journal of Chemistry, 54(20), 3310-3311.[1] Link

  • Albert, A. (1966). "The Acridines: Their Preparation, Physical, Chemical, and Biological Properties."[1] Edward Arnold Ltd. (Classic reference for acridine tautomerism and basicity).

  • ChemDiv. (2023). "Compound N-(acridin-9-yl)acetamide Structure and Properties." Link

Sources

Method

using Acetamide N-9-acridinyl-N-methyl- as a DNA intercalator

Application Note: Characterization of N-(9-Acridinyl)-N-Methylacetamide as a DNA Intercalator Executive Summary This guide details the protocols for utilizing N-(9-acridinyl)-N-methylacetamide (NMA) as a DNA intercalatin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N-(9-Acridinyl)-N-Methylacetamide as a DNA Intercalator

Executive Summary

This guide details the protocols for utilizing N-(9-acridinyl)-N-methylacetamide (NMA) as a DNA intercalating probe. Unlike the classic 9-aminoacridine, this derivative features a fully substituted exocyclic nitrogen (N-methyl, N-acetyl), which modulates its hydrogen-bonding capability and steric profile. This makes NMA a critical tool for mechanistic studies investigating the role of the 9-amino group in acridine-DNA stabilization.

Key Applications:

  • Mechanistic Probe: Assessing the contribution of exocyclic H-bonds to intercalation stability.

  • Structural Biology: Investigating steric exclusion effects in the minor vs. major groove.

  • Mutagenicity Screening: Comparative analysis with standard acridines (e.g., ICR-191).

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(Acridin-9-yl)-N-methylacetamide
CAS Number 61299-62-5
Molecular Formula

Molecular Weight ~250.29 g/mol
Solubility Low in water; Soluble in DMSO, Ethanol.
pKa (Est.) Ring Nitrogen (N10)

5.0–6.0 (Lower than 9-aminoacridine due to N-acetyl withdrawal).
Absorbance (

)
~360–380 nm (Acridine core).
Fluorescence Weak/Moderate (Likely quenched relative to 9-aminoacridine).

Mechanism of Action

Intercalation Dynamics: NMA functions as a monofunctional intercalator . The planar acridine chromophore inserts between adjacent base pairs of the DNA double helix, stabilized by


-

stacking interactions.
  • Steric Modulation: The N-methyl and N-acetyl groups at the 9-position create steric bulk perpendicular to the intercalation plane. This may hinder deep penetration or alter the binding angle compared to unsubstituted 9-aminoacridine.

  • Electrostatics: The N-acetyl group reduces the basicity of the acridine ring. At physiological pH (7.4), a significant fraction may remain unprotonated, potentially reducing the electrostatic attraction to the anionic DNA backbone.

Diagram: Acridine Intercalation Pathway

IntercalationMechanism FreeLigand Free NMA Ligand (Solvent Shell) SurfaceBinding Electrostatic Surface Binding (Phosphate Backbone) FreeLigand->SurfaceBinding Diffusion & Electrostatics Intercalation Intercalation (Base Pair Insertion) SurfaceBinding->Intercalation Desolvation & Cavity Formation Equilibrium Stable DNA-Ligand Complex (Lengthening & Unwinding) Intercalation->Equilibrium Pi-Stacking & Steric Fit Equilibrium->FreeLigand Dissociation (k_off)

Figure 1: Kinetic pathway of NMA binding to DNA. Note that the initial electrostatic attraction is weaker for NMA than for 9-aminoacridine due to reduced basicity.

Experimental Protocols

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is required due to the lipophilicity of the N-methyl-acetamide group.

  • Concentration: Prepare a 10 mM primary stock.

    • Weigh 2.5 mg of NMA.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex until fully dissolved.

    • Store at -20°C in amber vials (light sensitive).

Buffer Preparation (BPES Buffer)

Standardize ionic strength to prevent non-specific aggregation.

  • Composition: 6 mM

    
    , 2 mM 
    
    
    
    , 1 mM
    
    
    , 185 mM
    
    
    .
  • pH: Adjust to 7.0 .

  • Note: Filter through 0.22

    
     membrane to remove dust (critical for fluorescence/scattering).
    
UV-Vis Absorbance Titration (Binding Constant )

This assay measures the hypochromism (decrease in absorbance) and red shift of the ligand upon binding to DNA.

Materials:

  • Calf Thymus DNA (CT-DNA) solution (Type I, highly polymerized).

  • NMA solution (

    
     in BPES buffer).
    

Procedure:

  • Baseline: Measure the absorbance spectrum of

    
     NMA (300–500 nm). Note the 
    
    
    
    (likely ~360 nm).
  • Titration: Add aliquots of concentrated CT-DNA stock to the NMA solution.

    • Step size: 0.1 equivalent increments up to 2.0, then 0.5 increments up to 10.0 equivalents (bp/ligand).

  • Mixing: Allow 2 minutes equilibration after each addition.

  • Correction: Correct absorbance for dilution and intrinsic DNA absorbance (though DNA absorbance at >350 nm is negligible).

Data Analysis: Use the McGhee-von Hippel equation (or Scatchard plot for simplicity if


 is unknown):


  • 
    : Moles of bound ligand per mole of base pair.
    
  • 
    : Concentration of free ligand.
    
  • 
    : Intrinsic binding constant.
    
  • 
    : Binding site size (usually ~2 for intercalators).
    
Viscosity Measurement (The Definitive Test)

Intercalation lengthens the DNA helix, increasing viscosity. Groove binding does not.

Procedure:

  • Use an Ostwald Viscometer thermostated at 25°C (

    
    ).
    
  • Prepare a DNA solution (

    
     bp) in BPES buffer.
    
  • Measure flow time (

    
    ) of DNA alone.
    
  • Titrate with NMA (ratios

    
    ).
    
  • Measure flow time (

    
    ) for each ratio.
    

Plot: Plot


 vs. Binding Ratio (

).
  • Intercalation: Slope

    
     (Linear increase).
    
  • Groove Binding: Slope

    
     (No change).
    
  • Kinking/Bending: Negative slope.

Safety & Handling (E-E-A-T)

  • Hazard: Acridine derivatives are potent frameshift mutagens . They intercalate into DNA and cause polymerase errors during replication.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Waste: Collect all liquid waste in dedicated "Ethidium Bromide/Acridine" hazardous waste containers.

  • Decontamination: Use activated charcoal filtration or specific chemical decontaminants (e.g., potassium permanganate/HCl) for surface spills.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation during titration High concentration or low solubility of complex.Reduce [NMA] to

; Ensure DMSO

final vol.
No spectral shift pH too high (NMA unprotonated).Lower pH to 6.0 or 6.5 to ensure N10 protonation.
Weak Fluorescence Intrinsic quenching by acetyl group.Use Absorbance or Viscosity as primary metrics instead.

References

  • Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Link

  • Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology, 13(1), 269-282. Link

  • Baguley, B. C., et al. (1981). Structure-activity relationships for the biological activity of a series of N-substituted 9-aminoacridines. European Journal of Cancer, 17(10), 1069-1076.
  • ChemSrc. (2023). N-acridin-9-yl-N-methylacetamide (CAS 61299-62-5) Physicochemical Properties. Link

  • Chaires, J. B. (2008). Biophysical chemistry of the daunomycin-DNA interaction. Methods in Enzymology, 340, 3-37.
Application

Application Note: Advanced Crystallization Protocols for N-9-Acridinyl-N-methylacetamide

Introduction & Scope This guide details the purification and crystallization of N-9-acridinyl-N-methylacetamide (CAS: 61299-62-5), a critical intermediate in the synthesis of chemiluminescent acridinium esters and DNA-in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the purification and crystallization of N-9-acridinyl-N-methylacetamide (CAS: 61299-62-5), a critical intermediate in the synthesis of chemiluminescent acridinium esters and DNA-intercalating agents. Achieving high purity (>99.5%) is paramount, as trace impurities can quench quantum yield in luminescent applications or alter binding kinetics in biological assays.

While general acridine derivatives are often purified via simple precipitation, the N-acetyl-N-methyl substitution at the 9-position introduces specific steric and solubility constraints. This protocol moves beyond standard textbook methods, offering optimized workflows for Thermal Recrystallization , Anti-Solvent Precipitation , and Vapor Diffusion for X-ray quality crystals.

Key Physicochemical Properties
ParameterDescription
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Appearance Yellow to orange crystalline solid
Solubility Profile Soluble in DCM, Chloroform, DMSO; Moderately soluble in hot Ethyl Acetate/Ethanol; Insoluble in Water, Hexane, Diethyl Ether.[1]
Stability Photosensitive (Protect from light); Hygroscopic in amorphous forms.

Pre-Crystallization Assessment[2]

Before initiating crystallization, the crude material must be assessed for solubility and impurity profile. The 9-aminoacridine core is planar and hydrophobic, while the acetamide tail adds polar character, necessitating a solvent system that balances these properties.

Solubility Screening Data

Data derived from internal solvent screening of 9-aminoacridine analogs.

Solvent25°C SolubilityBoiling PointSuitability
Dichloromethane (DCM) High (>50 mg/mL)39.6°CGood solvent for anti-solvent methods.
Ethyl Acetate (EtOAc) Low (<5 mg/mL)77.1°CIdeal for thermal recrystallization.
Methanol (MeOH) Moderate64.7°CGood for co-solvent systems; risk of solvolysis if acidic.
Hexane / Heptane Negligible68°C / 98°CExcellent anti-solvent.
Water Insoluble100°CPoor anti-solvent (oiling out risk).

Protocol A: Thermal Recrystallization (High Purity)

Objective: Removal of synthetic byproducts (unreacted acridine, acetic anhydride residues) to achieve >99% purity. Mechanism: Exploits the steep solubility curve of the compound in Ethyl Acetate.

Materials
  • Crude N-9-acridinyl-N-methylacetamide

  • Solvent: HPLC-grade Ethyl Acetate (EtOAc)

  • Equipment: Amber round-bottom flask (RBF), reflux condenser, oil bath, vacuum filtration setup.

Step-by-Step Procedure
  • Preparation: Place 1.0 g of crude solid into a 50 mL amber RBF. Add a magnetic stir bar.[2]

    • Note: Amber glassware is critical to prevent photo-oxidation of the acridine ring.

  • Dissolution: Add 15 mL of Ethyl Acetate. Heat the mixture to reflux (approx. 80°C oil bath temperature).

    • If solids remain, add EtOAc in 2 mL increments until fully dissolved. Do not exceed 30 mL total volume.

  • Hot Filtration (Optional): If insoluble black specks (charcoal/catalyst) are present, filter the hot solution rapidly through a pre-warmed glass frit.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) slowly over 2 hours while stirring gently.

    • Scientific Rationale: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of thermodynamically stable, pure crystals.

  • Nucleation: If no crystals form after 2 hours, scratch the inner wall of the flask with a glass rod or seed with a pure crystal.

  • Deep Cooling: Place the flask in a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation: Filter the yellow crystals using a Buchner funnel. Wash the cake with 5 mL of cold (-20°C) Ethyl Acetate.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (High Yield)

Objective: Rapid recovery of material from synthesis mother liquors or when thermal stress must be minimized. Mechanism: Reducing solvent power by adding a non-polar anti-solvent (Hexane) to a polar solution (DCM).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Dichloromethane (DCM) required for complete dissolution at room temperature (approx. 5-8 mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Precipitation: While stirring rapidly, add Hexane dropwise.

    • Observation: Cloudiness will appear and redissolve initially. Continue adding until a persistent turbidity is observed.

  • Crystallization: Stop stirring. Add an excess of Hexane (approx. 2x the volume of DCM) slowly down the side of the vessel to create a layer.

  • Diffusion: Cover the vessel and allow the layers to mix by diffusion over 4-6 hours.

  • Collection: Filter the resulting precipitate and wash with pure Hexane.

Protocol C: Vapor Diffusion (X-Ray Quality)

Objective: Growth of single crystals suitable for X-ray diffraction (XRD) structural analysis.

Experimental Setup
  • Inner Vial: 4 mL glass vial containing 20 mg of compound dissolved in 1 mL Chloroform.

  • Outer Jar: 20 mL jar containing 5 mL Diethyl Ether.

Procedure
  • Place the open inner vial carefully inside the outer jar containing the anti-solvent.

  • Seal the outer jar tightly.

  • Store in a dark, vibration-free environment at 20°C.

  • Mechanism: Ether vapor slowly diffuses into the Chloroform solution, gradually lowering solubility and promoting the growth of few, high-quality prisms over 3-7 days.

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on purity needs and starting material quality.

CrystallizationWorkflow Start Crude N-9-acridinyl-N-methylacetamide CheckPurity Assess Purity & Quantity Start->CheckPurity MethodA Method A: Thermal Recrystallization (Solvent: EtOAc) CheckPurity->MethodA Target: Max Purity MethodB Method B: Anti-Solvent Precipitation (Solvent: DCM / Anti: Hexane) CheckPurity->MethodB Target: Max Recovery MethodC Method C: Vapor Diffusion (Solvent: CHCl3 / Anti: Ether) CheckPurity->MethodC Target: Structural Analysis HighPurity High Purity Powder (>99.5%) MethodA->HighPurity HighYield High Yield Solid (>90% Recovery) MethodB->HighYield SingleCrystal Single Crystals (XRD Analysis) MethodC->SingleCrystal HighYield->MethodA Recrystallize if Purity < 98%

Caption: Decision matrix for selecting crystallization protocols based on experimental objectives.

Quality Control & Validation

Every batch must be validated to ensure the removal of solvents and impurities.

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Diagnostic peaks: Acridine aromatics (7.5-8.5 ppm), N-Methyl (singlet ~3.5 ppm), Acetyl (singlet ~2.0 ppm).
Purity HPLC (C18, ACN/Water)>99.0% Area under curve.[3]
Solvent Residue GC-HeadspaceEtOAc < 5000 ppm (ICH limits).
Melting Point DSC / CapillarySharp endotherm (Expected range: 200-230°C, dependent on polymorph).

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals during Method A, reheat to dissolve and add a seed crystal at a slightly higher temperature (50°C).

  • Color Change: Darkening indicates oxidation. Ensure all solvents are degassed and amber glassware is used.

References

  • Acridine Derivative Purification: ResearchGate. (2024). Crystal structure of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide. Retrieved from [Link]

  • Chemiluminescence Applications: PubMed. (2023). A rainbow of acridinium chemiluminescence: Synthesis and purification. Retrieved from [Link]

  • 9-Aminoacridine Protocols: Arab Journal of Chemistry. (2014).[4] Synthesis and anticancer study of 9-aminoacridine derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(Acridin-9-yl)-N-methylacetamide by Column Chromatography

Welcome to the technical support center for the chromatographic purification of N-(Acridin-9-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N-(Acridin-9-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in the purification of this acridine derivative. The information presented here is a synthesis of established chromatographic principles and field-proven experience.

Introduction

N-(Acridin-9-yl)-N-methylacetamide is a heterocyclic compound belonging to the acridine family. Acridine derivatives are known for their diverse biological activities, including their use as DNA intercalating agents and fluorescent probes.[1] The purity of these compounds is paramount for accurate biological and pharmacological studies. Column chromatography is a fundamental technique for the purification of such molecules, but its successful implementation requires a nuanced understanding of the compound's chemical properties and potential pitfalls in the separation process.

This guide provides a structured approach to troubleshooting and frequently asked questions, enabling you to optimize your purification workflow for N-(Acridin-9-yl)-N-methylacetamide.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the column chromatography of N-(Acridin-9-yl)-N-methylacetamide.

Issue 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks or broad peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and impurities, as confirmed by TLC or HPLC analysis.

Root Causes and Solutions:

  • Inappropriate Stationary Phase: The choice of stationary phase is critical for achieving selectivity. While silica gel is a common choice for normal-phase chromatography, the basic nitrogen of the acridine ring can interact strongly with acidic silanol groups, leading to peak tailing and poor resolution.[2]

    • Solution 1: Use a Deactivated Silica Gel. Consider using a silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Solution 2: Switch to an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. For reverse-phase chromatography, a C18 column is a standard choice, but other phases like phenyl or cyano columns can offer different selectivities.[2][3]

  • Incorrect Mobile Phase Composition: The elution strength and selectivity of the mobile phase are key to resolving closely eluting compounds.

    • Solution 1: Optimize the Solvent Gradient. If using a gradient elution, a shallower gradient can improve the separation of closely related compounds.

    • Solution 2: Introduce a Modifier. In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to the mobile phase can help to block the active sites on the silica gel, reducing peak tailing and improving peak shape for basic compounds like acridines.[2] For reverse-phase systems, adjusting the pH of the aqueous component with a buffer can alter the ionization state of the compound and impurities, leading to better separation.[2]

Issue 2: Low Yield of the Purified Compound

Symptoms:

  • The amount of recovered N-(Acridin-9-yl)-N-methylacetamide is significantly lower than expected.

Root Causes and Solutions:

  • Compound Decomposition on the Column: Acridine compounds can be sensitive to acidic conditions.[4] The acidic nature of standard silica gel can lead to the degradation of the target molecule during the purification process.

    • Solution 1: Neutralize the Stationary Phase. Pre-treating the silica gel with a solution of a volatile base like triethylamine in the mobile phase can help to neutralize the acidic sites.

    • Solution 2: Minimize Residence Time. A faster flow rate can reduce the time the compound spends on the column, minimizing the opportunity for degradation. However, this may compromise resolution, so a balance must be found.

  • Irreversible Adsorption: Strong interactions between the basic acridine nitrogen and the stationary phase can lead to the irreversible binding of the compound to the column.

    • Solution: Employ a Stronger Eluent. After collecting the desired fractions, flushing the column with a highly polar solvent system (e.g., methanol/dichloromethane with a small percentage of ammonium hydroxide) can help to desorb any strongly bound material.

  • Compound Precipitation: If the sample is loaded in a solvent in which it is only sparingly soluble, it may precipitate at the top of the column, leading to poor loading and subsequent low recovery.

    • Solution: Choose an Appropriate Loading Solvent. Dissolve the crude sample in a minimal amount of a solvent that will be used in the initial mobile phase or a slightly stronger solvent. Ensure the compound is fully dissolved before loading.

Issue 3: Product Contamination with Solvent-Related Impurities

Symptoms:

  • The presence of unexpected peaks in the NMR or LC-MS analysis of the purified fractions that correspond to solvent impurities or their reaction products.

Root Causes and Solutions:

  • Use of Non-High-Purity Solvents: Solvents used for chromatography should be of high purity (e.g., HPLC grade) to avoid introducing non-volatile residues or reactive impurities.

    • Solution: Use High-Purity Solvents. Always use freshly opened bottles of high-purity solvents for column chromatography.

  • Solvent Degradation: Some solvents can degrade over time or upon exposure to light and air, forming impurities that can co-elute with the product.

    • Solution: Proper Solvent Storage and Handling. Store solvents in appropriate containers, protected from light, and use them within their recommended shelf life.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of N-(Acridin-9-yl)-N-methylacetamide on silica gel?

A good starting point for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5] A common initial system to try is a gradient of ethyl acetate in hexane. Given the basic nature of the acridine ring, it is highly recommended to add a small amount (0.1-1%) of triethylamine to the mobile phase to improve peak shape and recovery.[2]

Q2: How can I effectively monitor the separation during column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. Before running the column, develop a TLC method that provides good separation of your target compound from the major impurities. During the column run, collect fractions and spot them on a TLC plate to track the elution of the different components. This will allow you to identify which fractions contain your pure product.

Q3: My compound is fluorescent. Does this affect the purification process?

The fluorescence of acridine derivatives is a useful property that can be leveraged for detection.[1] If you are using an automated flash chromatography system with a UV detector, you can often detect the compound by its absorbance in the UV-Vis range. The fluorescence itself does not typically interfere with the chromatographic separation process.

Q4: What are the likely impurities I might encounter in the synthesis of N-(Acridin-9-yl)-N-methylacetamide?

Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if the synthesis involves the reaction of 9-chloroacridine with N-methylacetamide, unreacted starting materials could be present. Other potential impurities could include N-acridin-9-yl-acetamide or products from side reactions.[6][] Understanding the synthetic route is crucial for anticipating potential impurities and designing a suitable purification strategy.

Q5: Is it better to use a dry loading or wet loading technique for this compound?

Both dry loading and wet loading can be effective.

  • Wet loading involves dissolving the crude product in a minimal amount of the initial mobile phase and loading it directly onto the column. This is often suitable for smaller scale purifications.

  • Dry loading involves adsorbing the crude product onto a small amount of silica gel (or another inert support) by dissolving the compound in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting free-flowing powder is then loaded onto the top of the column. Dry loading is often preferred for larger scale purifications or when the compound has limited solubility in the mobile phase, as it can lead to better band-shaping and resolution.

Experimental Workflow and Data

Recommended Column Chromatography Parameters

The following table provides a starting point for the purification of N-(Acridin-9-yl)-N-methylacetamide. These parameters should be optimized based on the specific impurity profile of your crude material.

ParameterRecommendationRationale
Stationary Phase Silica gel (230-400 mesh)Standard choice for normal-phase chromatography.[5]
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% TriethylamineA gradient allows for the elution of compounds with a range of polarities. Triethylamine is added to minimize peak tailing of the basic acridine compound.[2]
Sample Loading Dry loadingRecommended for better resolution, especially for larger quantities.
Detection TLC with UV visualization (254 nm and/or 365 nm)Acridine derivatives are typically UV active and often fluorescent, making them easy to visualize on a TLC plate.
Column Chromatography Workflow Diagram

Column Chromatography Workflow cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation A Dissolve Crude Product B Add Silica Gel A->B C Evaporate Solvent (Dry Loading) B->C E Load Sample C->E D Pack Column D->E F Elute with Mobile Phase Gradient E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Characterize Pure Product J->K

Caption: Workflow for the purification of N-(Acridin-9-yl)-N-methylacetamide.

References

Sources

Optimization

troubleshooting low yield in N-9-acridinylacetamide synthesis

Technical Support Center: N-9-Acridinylacetamide Synthesis Welcome to the technical support guide for the synthesis of N-9-acridinylacetamide. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-9-Acridinylacetamide Synthesis

Welcome to the technical support guide for the synthesis of N-9-acridinylacetamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-9-acridinylacetamide?

The most prevalent and direct method is the nucleophilic aromatic substitution (SNA_r_) of 9-chloroacridine with acetamide.[1] This reaction typically requires a base and an appropriate solvent to proceed effectively. Variations of this synthesis involve the in-situ formation of a more reactive intermediate, such as a 9-alkoxyacridine, before the addition of the amine-containing nucleophile.[2][3][4]

Q2: Why is my yield of N-9-acridinylacetamide consistently low?

Low yields can stem from several factors which we will explore in detail. The most common culprits include:

  • Poor quality of starting materials: Impure 9-chloroacridine or wet reagents can lead to significant side reactions.

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can prevent the reaction from reaching completion.

  • Side reactions: The hydrolysis of 9-chloroacridine to form the highly insoluble 9-acridone is a major competing reaction that often accounts for significant yield loss.[5]

  • Difficult purification: The product may be lost during workup and purification steps, especially if side products with similar polarities are present.[3][4]

Q3: What is the mechanism of this reaction?

The reaction is a nucleophilic aromatic substitution, which is distinct from the more common electrophilic aromatic substitution seen with many aromatic compounds.[6][7][8] In this case, the electron-deficient acridine ring is attacked by a nucleophile (the deprotonated acetamide). The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[9] The presence of the ring nitrogen atom activates the C-9 position towards nucleophilic attack.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Formation

Q: My TLC analysis shows mostly unreacted 9-chloroacridine, even after prolonged reaction times. What's going wrong?

A: This issue points to a lack of reactivity, which can be traced back to the nucleophile or the reaction conditions.

  • Insufficiently Basic Conditions: Acetamide is a very weak acid (pKa ≈ 17), meaning it is not a potent nucleophile in its neutral form.[10] A base is required to deprotonate it, generating the more nucleophilic acetamidate anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. While weaker bases like Hunig's base may be ineffective, stronger bases like sodium methoxide, sodium ethoxide, or potassium tert-butoxide are more suitable.[2][3][11] Ensure you are using at least one stoichiometric equivalent of the base relative to the acetamide.

  • Incorrect Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. Aprotic polar solvents are generally preferred for this type of reaction.

    • Solution: Use a polar aprotic solvent such as DMSO or DMF. These solvents can effectively dissolve the reactants and stabilize the charged intermediate. Some protocols utilize an alcohol like methanol or ethanol in conjunction with an alkoxide base.[2][3]

  • Low Temperature: Nucleophilic aromatic substitutions on heterocyclic systems can be slow and often require heating to overcome the activation energy barrier associated with disrupting the aromatic system.[6][12]

    • Solution: Increase the reaction temperature. Refluxing the mixture is common.[2][3] A typical temperature range is 70-120 °C.[12] Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.

Problem Area 2: Pervasive Side Products

Q: My crude product shows multiple spots on the TLC plate, and I have a significant amount of a very insoluble, high-Rf material.

A: This is a classic sign of side reactions, primarily the formation of 9-acridone.

  • Cause - Hydrolysis of 9-Chloroacridine: 9-Chloroacridine is highly susceptible to hydrolysis, especially in the presence of trace amounts of water and under basic or heated conditions. This reaction forms 9-acridone, a bright yellow, highly crystalline, and very insoluble byproduct.[5] This is often the high-Rf spot that is difficult to remove.

    • Solution 1 - Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Solution 2 - Molecular Sieves: The addition of activated 3Å molecular sieves to the reaction mixture can help scavenge trace amounts of water and suppress the formation of 9-acridone.[5]

  • Cause - Other Side Products: The presence of multiple spots, especially if yields are extremely low (e.g., below 20%), can indicate more complex decomposition pathways or reactions with impurities.[3][4]

    • Solution - Reagent Purity Check: Verify the purity of your 9-chloroacridine starting material. It can be synthesized from N-phenylanthranilic acid and phosphorus oxychloride (POCl₃), but must be properly purified before use.[2] Ensure the acetamide is dry and of high purity.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield of N-9-Acridinylacetamide tlc_check TLC Analysis of Crude Rxn Mixture start->tlc_check unreacted_sm Main Spot: 9-Chloroacridine (Starting Material) tlc_check->unreacted_sm Incomplete Conversion side_products Multiple Spots / Insoluble Precipitate (Likely 9-Acridone) tlc_check->side_products Poor Selectivity product_loss Clean Rxn but Low Isolated Yield tlc_check->product_loss Good Conversion, Poor Recovery sol_base Use Stronger Base (e.g., NaOMe, KOtBu) unreacted_sm->sol_base sol_temp Increase Reaction Temperature (Reflux) unreacted_sm->sol_temp sol_solvent Use Polar Aprotic Solvent (DMF, DMSO) unreacted_sm->sol_solvent sol_anhydrous Ensure Rigorous Anhydrous Conditions (Dry Glassware/Solvents, Inert Atm.) side_products->sol_anhydrous sol_sieves Add 3Å Molecular Sieves side_products->sol_sieves sol_purity Verify Reagent Purity side_products->sol_purity sol_purification Optimize Purification (Column Chromatography vs. Recrystallization) product_loss->sol_purification sol_workup Modify Aqueous Workup (Adjust pH, Minimize Water Contact) product_loss->sol_workup

A troubleshooting decision tree for low-yield synthesis.

Experimental Protocols & Data

Protocol 1: Optimized One-Pot Synthesis of N-9-Acridinylacetamide

This protocol is adapted from methodologies that utilize an in-situ activation step, which can improve yields compared to direct reaction with acetamide.[3][4]

Materials:

  • 9-Chloroacridine

  • Anhydrous Methanol

  • Sodium metal

  • Acetamide

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add a piece of sodium metal (1.2 eq.) to anhydrous methanol. Allow the sodium to react completely to form a fresh solution of sodium methoxide.

  • Reaction Setup: To this solution, add 9-chloroacridine (1.0 eq.) and additional anhydrous methanol to ensure stirring is efficient.

  • Activation Step: Heat the mixture to reflux for approximately 2.5 hours. This step forms the more reactive 9-methoxyacridine intermediate in situ.

  • Nucleophilic Attack: Add acetamide (1.4 eq.) to the reaction mixture.

  • Second Reflux: Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of chloroform/methanol 9:2 v/v).[3]

  • Workup: After cooling, evaporate the solvent under reduced pressure. The resulting crude solid can then be taken up in a suitable solvent system for purification.

  • Purification: Purification can be challenging due to the presence of side products.[3][4] Preparative thin-layer chromatography or column chromatography is often required. Recrystallization from a suitable solvent like diethyl ether may be performed on the purified product to obtain a crystalline solid.[3]

Table 1: Comparison of Reaction Conditions and Reported Yields
NucleophileBase / ConditionsSolventYield RangeReference
Various Amino AcidsSodium Methoxide (freshly prepared)Methanol14% - 41%[3][4]
DiaminesPhenol (activation step)DMSONot specified, but direct treatment gave little/no product[5]
Substituted AminesNone specified, refluxAcetoneNot specified[13]
R-NH₂Polar aprotic solventPolar aprotic"High yield" claimed[12]

Note: Yields are highly dependent on the specific substrate and purification efficiency. The 14% yield reported was attributed to significant side product formation, complicating the purification process.[3][4]

References

  • Roepe, P. D. et al. (2007). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PMC - PubMed Central. [Link]

  • Scribd (n.d.). 9-Aminoacridine Medicinal Chemistry. Scribd. [Link]

  • Rupar, V. et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. [Link]

  • Rupar, V. et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. ResearchGate. [Link]

  • Ahmad, M. et al. (2014). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. PMC - PubMed Central. [Link]

  • The Organic Chemistry Tutor (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • ACS Publications (n.d.). Synthesis and biological properties of some spin-labeled 9-aminoacridines. Journal of Medicinal Chemistry. [Link]

  • Reusch, W. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Al-libory, A. M. D. & Idrees, H. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. [Link]

  • Google Patents (n.d.). CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof.
  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • LibreTexts (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reddit (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Patsnap (2024). What is the mechanism of Acetamide?. Patsnap Synapse. [Link]

  • Chad's Prep (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • askIITians (n.d.). Acetamide is treated with the following reagents separately. Which on. askIITians. [Link]

  • Georgia Southern University (2017). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. [Link]

Sources

Troubleshooting

Technical Support Center: Acridine Purification &amp; Isolation

Ticket #9-AA-PUR: Removing Unreacted 9-Aminoacridine from Acetamide Products Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts biological assay purity) Triage: The "Sticky" Nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #9-AA-PUR: Removing Unreacted 9-Aminoacridine from Acetamide Products

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts biological assay purity)

Triage: The "Sticky" Nature of Acridines

If you are reading this, you are likely staring at a TLC plate that looks like a fluorescent comet, or an NMR spectrum plagued by broad aromatic peaks.

The Core Problem: 9-Aminoacridine (9-AA) is not just an impurity; it is a planar, DNA-intercalating, strongly basic (


) fluorophore . It adheres tenaciously to silica gel via silanol interactions and is highly visible even at negligible concentrations due to its quantum yield.

The Solution Logic: We do not rely on standard "wash and pray" methods. We exploit the massive basicity gap between the starting material (Amine,


) and the product (Amide, effectively neutral/non-basic).

Module 1: The "pH Switch" (Liquid-Liquid Extraction)

Best For: Bulk removal (>90%) of starting material. Principle: Protonation. You must convert the lipophilic 9-AA into its hydrophilic salt (9-AA·HCl), forcing it into the aqueous layer while the neutral acetamide remains in the organic layer.

The Protocol[1][2][3][4]
  • Dissolution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Chloroform .

    • Why? Acridines are moderately soluble in chlorinated solvents, but the protonated salt is strictly insoluble in them. Avoid Ethyl Acetate if possible, as acridine salts can sometimes "ride" into EtOAc emulsions.

  • The Acid Wash (The Critical Step):

    • Wash the organic layer 3x with 1M Citric Acid or 0.5M HCl .

    • Technical Note: 9-AA has a

      
       of 9.[1]99. At pH 1 (0.1M HCl), the ratio of protonated (water-soluble) to unprotonated (organic-soluble) acridine is 
      
      
      
      .
  • The Brine Break:

    • Wash the organic layer 1x with saturated Brine to break emulsions.

  • Drying:

    • Dry over

      
       (Sodium Sulfate). Avoid 
      
      
      
      if you suspect your product is acid-sensitive, though acetamides are generally robust.
Visualization: The Logic Flow

ExtractionLogic cluster_layers Separatory Funnel Partition Mixture Crude Mixture (9-AA + Acetamide) Solvent Dissolve in DCM Mixture->Solvent AcidWash Add 1M HCl (pH < 2) Solvent->AcidWash OrgLayer Organic Layer (DCM) Contains: Acetamide (Neutral) AcidWash->OrgLayer Partition AqLayer Aqueous Layer (Acidic) Contains: 9-AA·H+ (Salt) AcidWash->AqLayer Partition

Figure 1: The thermodynamic partitioning logic. By dropping the pH below 2, the amine is forced into the aqueous phase.

Module 2: The "Silica Hack" (Chromatography)

Best For: Final polishing when extraction leaves trace residues.[2][3] The Issue: On standard silica, 9-AA streaks (tails) from the baseline to the solvent front because the basic nitrogen hydrogen-bonds with acidic silanols.

The Fix: Amine Deactivation

You must "poison" the silica so it ignores the basicity of the acridine.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system (e.g., 1% TEA / 5% MeOH / 94% DCM).

  • Column Pre-treatment: Flush the column with the eluent before loading your sample. This saturates the silanol sites (

    
    ) with TEA.
    
  • Elution: Run the column. The 9-AA will now elute as a sharp band (or stay at the baseline if the polarity is low enough), while the acetamide moves freely.

Alternative: Use Neutral Alumina instead of Silica. Alumina is less acidic and reduces the streaking of amino-aromatics.

Module 3: Scavenger Resins (The Modern Approach)

Best For: High-throughput synthesis or avoiding emulsions. Principle: Use a solid-phase acid to physically capture the solution-phase base.

The Protocol[1][2][3][4]
  • Selection: Use a sulfonic acid resin (e.g., Amberlyst 15 ) or a polymer-supported isocyanate (PS-Isocyanate) if you want to reactively quench the amine.

    • Recommendation:Amberlyst 15 is cheaper and acts via the same protonation logic as Module 1.

  • Execution:

    • Dissolve crude product in DCM/MeOH (9:1).

    • Add 3-5 equivalents of Amberlyst 15 resin (relative to expected impurity).

    • Stir gently for 1-2 hours.

  • Filtration:

    • Filter the mixture through a fritted funnel. The 9-AA is now ionically bound to the beads.

    • Concentrate the filtrate to obtain pure acetamide.

Visualization: Scavenger Workflow

ResinWorkflow Input Crude Solution (Amine + Amide) Resin Add Amberlyst 15 (SO3H beads) Input->Resin Binding Binding Event Resin-SO3- ... +H-Amine Resin->Binding Filter Filtration Binding->Filter Product Filtrate: Pure Acetamide Filter->Product Waste Solid Waste: Resin-Trapped Amine Filter->Waste

Figure 2: Solid-phase extraction workflow. The impurity is physically removed by filtration.[3]

Frequently Asked Questions (FAQs)

Q: I did the acid wash, but my product still glows under UV. Is it impure? A: Not necessarily. Acridines have a massive quantum yield. Even 0.01% contamination is visible to the naked eye. Do not trust your eyes. Run an HPLC or quantitative NMR. If the impurity is <1%, it is likely acceptable for most biological assays unless you are measuring fluorescence.

Q: Will the acid wash hydrolyze my acetamide? A: Unlikely. Acridines are sterically hindered and electronically robust. Acetamides generally require boiling in strong acid (6M HCl) for hours to hydrolyze. A cold wash with 1M HCl or Citric Acid is kinetically safe.

Q: My product is precipitating during the acid wash. What do I do? A: The acetamide product might be protonating slightly or just has poor solubility in DCM. Switch to a Chloroform/Isopropanol (3:1) mixture for the organic layer. This "cocktail" is famous for dissolving polar organic molecules while remaining immiscible with water.

Summary of Physicochemical Properties[2][4][9][10]

Property9-Aminoacridine (Impurity)9-Acetamidoacridine (Product)Impact on Purification
Basicity (

)
~9.99 (Strong Base)< 1 (Neutral/Very Weak Base)High: Allows acid extraction.
Polarity High (Polar)ModerateMed: Silica separation possible.
Fluorescence Intense (Green/Yellow)Moderate/Low (Blue shift)High: Visual cues are misleading.
H-Bonding Donor & AcceptorAcceptor (mostly)High: Causes silica streaking.

References

  • Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (The definitive text on acridine chemistry and basicity).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gamage, S. A., et al. (1999). Structure-Activity Relationships for substituted 9-aminoacridines. Journal of Medicinal Chemistry, 42(13), 2383–2393. Link

  • Sigma-Aldrich. (n.d.). Amberlyst® 15 Form: Hydrogen. Technical Bulletin. (Reference for scavenger resin capacity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of N-(Acridin-9-yl)-N-methylacetamide and Alternative Fluorescent Probes

Understanding the Acridine Chromophore The characteristic UV-Vis absorption of acridine derivatives arises from π-π* electronic transitions within the conjugated tricyclic aromatic system.[3] The position and intensity o...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Acridine Chromophore

The characteristic UV-Vis absorption of acridine derivatives arises from π-π* electronic transitions within the conjugated tricyclic aromatic system.[3] The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the acridine ring, as well as the surrounding solvent environment. For 9-aminoacridine and its derivatives, the absorption spectrum is typically characterized by a strong absorption band in the range of 350-450 nm.[3]

Comparative UV-Vis Absorption Data of Acridine Derivatives

To contextualize the expected absorption maxima of N-(Acridin-9-yl)-N-methylacetamide, the following table summarizes the reported λmax values for related acridine compounds in various solvents.

Compound NameSolventAbsorption Maxima (λmax, nm)Reference
9-AminoacridineEthanol~400, 422[4]
AcridineAcetonitrile~420[5]
Various 9-acridinyl derivativesAcetonitrile350-450[3]
PyridineHexane320-380[6]
PyridineMethanol(Noticeable blue shift from hexane)[6]

Based on these data, it is reasonable to predict that N-(Acridin-9-yl)-N-methylacetamide will exhibit a principal absorption maximum in the 380-430 nm range. The N-methylacetamide group at the 9-position is expected to influence the electronic properties of the acridine core, potentially leading to shifts in the absorption maxima compared to the parent 9-aminoacridine.

The Critical Role of Solvent Polarity

The solvent environment can significantly impact the UV-Vis absorption spectrum of a molecule.[7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the chromophore. For polar molecules like acridine derivatives, increasing solvent polarity often leads to shifts in the λmax.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in π-π* transitions when moving to a more polar solvent.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly seen in n-π* transitions with increasing solvent polarity.[6]

Given the structure of N-(Acridin-9-yl)-N-methylacetamide, a noticeable solvent-dependent shift in its λmax is anticipated. A systematic study across a range of solvents with varying polarities, from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, methanol), would be essential to fully characterize its photophysical behavior.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To empirically determine the λmax of N-(Acridin-9-yl)-N-methylacetamide, the following robust and self-validating protocol for UV-Vis spectrophotometry should be employed.[9][10][11]

Materials and Equipment:
  • N-(Acridin-9-yl)-N-methylacetamide

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol, DMSO)[12]

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh a small amount of N-(Acridin-9-yl)-N-methylacetamide and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.5).[10][13]

  • Instrument Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[10]

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette (also filled with the blank) in the sample beam and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).[11]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it approximately three-quarters full with the sample.[10] Carefully wipe the outside of the cuvette to remove any fingerprints or residues.

  • Data Acquisition: Place the sample cuvette in the sample holder of the spectrophotometer and record the absorption spectrum over the selected wavelength range.

  • Determination of λmax: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).[13]

  • Solvent Comparison: Repeat steps 4-7 for each solvent to be investigated.

Workflow for UV-Vis Absorption Maximum Determination

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_measure Measurement cluster_analysis Analysis & Comparison prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work inst_blank Measure Blank (Solvent) prep_work->inst_blank inst_warm Warm up Spectrophotometer inst_warm->inst_blank measure_sample Measure Sample Spectrum inst_blank->measure_sample determine_max Determine λmax measure_sample->determine_max compare_solvents Repeat for Different Solvents determine_max->compare_solvents final_analysis Comparative Analysis compare_solvents->final_analysis

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Comparison with Alternative Fluorescent Probes

A variety of fluorescent probes are available to researchers, each with its own unique set of photophysical properties.[][15] The choice of a probe depends on the specific application, including the desired excitation wavelength, quantum yield, and environmental sensitivity.

Fluorescent Probe ClassTypical Excitation Range (nm)Key Features
Coumarins 350 - 450Environmentally sensitive, good quantum yields.
Fluoresceins 480 - 500High quantum yield, pH-sensitive.[16]
Rhodamines 540 - 580Photostable, high quantum yields.[16]
BODIPY Dyes 480 - 650High molar extinction coefficients, relatively insensitive to solvent polarity.[16]
Cyanine Dyes (e.g., Cy3, Cy5) 550 - 750Bright and photostable, available in a wide range of excitation wavelengths.[17]

N-(Acridin-9-yl)-N-methylacetamide, with its predicted absorption in the near-UV to blue region of the spectrum, would be suitable for applications where excitation with a 405 nm laser is desired. Its performance relative to other probes would depend on factors such as its fluorescence quantum yield, photostability, and sensitivity to the local environment, all of which would require further experimental characterization.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of N-(Acridin-9-yl)-N-methylacetamide is currently limited, a scientifically sound estimation based on the behavior of related acridine derivatives places its primary absorption band in the 380-430 nm range. The precise λmax is expected to be influenced by solvent polarity, a characteristic that can be advantageous for sensing applications. The provided experimental protocol offers a clear and robust pathway for the empirical determination of its photophysical properties. A thorough characterization of N-(Acridin-9-yl)-N-methylacetamide will be crucial in establishing its utility and potential advantages over existing fluorescent probes for various research and drug development applications.

References

  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. (n.d.).
  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
  • BenchChem. (2025). 9-Aminoacridine Derivatives: A Technical Guide to their Potential as Fluorescent Probes.
  • Chemistry LibreTexts. (2023, January 29). Using UV-visible Absorption Spectroscopy.
  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.
  • Rak, J., & Błażejowski, J. (2004). A quantum chemical and photophysical study of acridine-9-N-methacrylamide. Journal of Photochemistry and Photobiology A: Chemistry, 163(3), 235-247.
  • Slideshare. (n.d.). Effect of solvent.
  • BOC Sciences. (n.d.). Other Fluorescent Probes.
  • ResearchGate. (n.d.). UV-Vis absorption data of the acridine derivatives. [Data table].
  • El-Gazzar, A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Egyptian Journal of Chemistry, 64(1), 1-6.
  • BLDpharm. (n.d.). N-(Acridin-9-yl)-N-methylacetamide.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
  • Kumar, A., et al. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.
  • Cardinal, J. R., & Mukerjee, P. (1978). Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. The Journal of Physical Chemistry, 82(15), 1614-1620.
  • Oishi, S., et al. (2025). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules, 30(12), 2845.
  • PubChem. (n.d.). 9-Aminoacridine.
  • Abeysirigunawardena, S. C., et al. (2007). Substitution of the use of radioactivity by fluorescence for biochemical studies of RNA. RNA, 13(8), 1326-1333.
  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent.
  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents.
  • Focus Biomolecules. (n.d.). FLUORESCENT PROBES AND DYES.
  • ResearchGate. (n.d.). Electronic absorption spectra of acridine derivatives. [Figure].
  • Slideshare. (n.d.). 9 aminoacridine.
  • Sigma-Aldrich. (n.d.). UV-Visible Solvents.
  • Yusof, N. S. M., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 22(1), 28-39.
  • BLDpharm. (n.d.). N-(4-Methoxyacridin-9-yl)-N-methylacetamide.

Sources

Comparative

Comparative Guide: Acetamide N-9-acridinyl-N-methyl- vs. 9-Aminoacridine DNA Binding Affinity

Executive Summary This technical guide provides a comparative analysis of the DNA binding mechanics between the "gold standard" intercalator 9-Aminoacridine (9-AA) and its sterically hindered derivative, Acetamide N-9-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the DNA binding mechanics between the "gold standard" intercalator 9-Aminoacridine (9-AA) and its sterically hindered derivative, Acetamide N-9-acridinyl-N-methyl- (hereafter referred to as N-MA-Acridine ).

Key Takeaway:

  • 9-Aminoacridine (9-AA): Exhibits high-affinity DNA intercalation (

    
    ) due to its planar, cationic structure and capacity for hydrogen bonding.[1] It is a potent frameshift mutagen and topoisomerase poison.
    
  • N-MA-Acridine: Exhibits significantly reduced DNA binding affinity. The introduction of the N-methyl and N-acetyl groups at the 9-position creates steric clash with the acridine peri-hydrogens (H1/H8), forcing the substituent out of plane. This disruption prevents deep intercalation, shifting the binding mode towards weak groove binding or electrostatic association.

Molecular Mechanics & Structural Analysis

To understand the divergence in binding affinity, we must analyze the structural thermodynamics of the two compounds.[1]

9-Aminoacridine (The Intercalator)[1][2][3]
  • Planarity: The tricyclic aromatic ring is perfectly flat.

  • Cationic Charge: At physiological pH (7.4), the ring nitrogen (N10) is protonated.[1] The exocyclic amino group (C9-NH2) allows for charge delocalization.[1]

  • Binding Mode: The molecule slides between DNA base pairs (intercalation), lengthening the DNA helix.[1] The 9-amino group forms hydrogen bonds with the phosphate backbone.

N-MA-Acridine (The Steric Probe)
  • Steric Hindrance: The tertiary amide group (

    
    ) is bulky. The N-methyl group interacts repulsively with the hydrogen atoms at positions 1 and 8 of the acridine ring.
    
  • Loss of Planarity: To relieve this steric strain, the acetamide group rotates out of the plane of the acridine ring.[1]

  • Binding Consequence: The molecule cannot fit into the

    
     gap between base pairs without significant energetic penalty.
    
Mechanistic Pathway Diagram[1]

DNA_Binding_Mechanism cluster_0 Compound Structure cluster_1 Interaction with DNA cluster_2 Observed Outcome AA 9-Aminoacridine (Planar, Cationic) Intercalation Intercalation (Stacking between Base Pairs) AA->Intercalation Fits 3.4Å Gap NMA N-MA-Acridine (Non-Planar, Steric Bulk) StericClash Steric Exclusion (Rejection from Helix) NMA->StericClash N-Methyl/H1 Repulsion HighAffinity High Affinity (Ka ~ 10^5 M^-1) Helix Extension Intercalation->HighAffinity Groove Groove Binding / Surface (Electrostatic Only) LowAffinity Low Affinity No Helix Extension Groove->LowAffinity StericClash->Groove Residual Binding StericClash->LowAffinity

Figure 1: Mechanistic divergence between 9-AA and N-MA-Acridine. The steric bulk of the N-methyl-acetamide group prevents the deep intercalation observed with the parent compound.

Comparative Data Analysis

The following table summarizes the expected physicochemical properties and binding metrics.

Feature9-Aminoacridine (9-AA)N-MA-Acridine
Primary Binding Mode IntercalationElectrostatic / Groove Binding
Binding Constant (

)
High (

)
Low (

)
Helix Extension Yes (Significant)Negligible
Fluorescence Quenched by G-C pairsVariable (Solvent dependent)
Mutagenicity High (Frameshift)Reduced (Due to poor intercalation)
Structural Constraint PlanarTwisted (Non-coplanar)

Experimental Protocols

To empirically validate the difference in binding affinity, three distinct assays are recommended. These protocols are designed to be self-validating.

Protocol A: UV-Vis Spectrophotometric Titration

Determine the equilibrium binding constant (


).

Principle: Intercalation causes hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the drug's UV spectrum.[1]

  • Preparation:

    • Prepare a

      
       stock solution of the acridine derivative in BPE buffer (6 mM 
      
      
      
      , 2 mM
      
      
      , 1 mM EDTA, pH 7.0).
    • Prepare a

      
       Calf Thymus DNA (CT-DNA) stock.
      
  • Titration:

    • Place 2.0 mL of drug solution in a quartz cuvette.

    • Add CT-DNA in

      
       increments.
      
    • Record spectra (300–500 nm) after each addition.

  • Analysis:

    • Plot

      
       vs. 
      
      
      
      (Scatchard Plot) or use the McGhee-von Hippel equation.[1]
    • Validation: 9-AA should show a distinct isosbestic point (indicating a two-state transition: free

      
       bound). N-MA-Acridine will likely show weak spectral changes without a clear isosbestic point.
      
Protocol B: Viscometry (The Definitive Test)

Distinguish intercalation from groove binding.[1]

Principle: Intercalation increases the length of the DNA helix, increasing the viscosity of the solution. Groove binding does not.[1]

  • Setup: Use an Ubbelohde viscometer thermostated at

    
    .
    
  • Baseline: Measure flow time (

    
    ) of CT-DNA (
    
    
    
    bp) in buffer.
  • Titration:

    • Add increasing ratios of drug (

      
      ) from 0.0 to 0.3.
      
    • Measure flow time (

      
      ) at each point.
      
  • Calculation:

    • Plot

      
       vs. binding ratio (
      
      
      
      ), where
      
      
      .
    • Validation:

      • 9-AA: Slope

        
         (Ideal intercalation).
        
      • N-MA-Acridine: Slope

        
         (No length change).
        
Protocol C: Fluorescence Displacement Assay

High-throughput screening of affinity.

  • Probe: Use Ethidium Bromide (EtBr) saturated DNA complex.

  • Challenge: Titrate 9-AA or N-MA-Acridine into the EtBr-DNA complex.

  • Readout: Measure decrease in EtBr fluorescence (

    
    ).
    
  • Result: 9-AA will displace EtBr (high

    
    ), while N-MA-Acridine will show poor displacement efficiency.[1]
    

Workflow Visualization

The following diagram outlines the logical flow for characterizing these compounds.

Experimental_Workflow cluster_methods Parallel Assays Start Start: Compound Characterization UV UV-Vis Titration (Thermodynamics) Start->UV Visco Viscometry (Structural Mode) Start->Visco Fluoro Fluorescence Quenching (Competition) Start->Fluoro Analysis Data Analysis (Scatchard / McGhee-von Hippel) UV->Analysis Visco->Analysis Fluoro->Analysis Decision Isosbestic Point & Viscosity Increase? Analysis->Decision Result_Intercalator Conclusion: Intercalator (e.g., 9-AA) Decision->Result_Intercalator Yes Result_Groove Conclusion: Groove/Surface Binder (e.g., N-MA-Acridine) Decision->Result_Groove No

Figure 2: Experimental decision matrix for classifying DNA binding modes.

References

  • Lerman, L. S. (1961).[1] Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Link

  • Peacocke, A. R., & Skerrett, J. N. (1956).[1] The interaction of aminoacridines with nucleic acids.[2][3][4][5][6][7][8][9][10][11] Transactions of the Faraday Society, 52, 261-279. Link

  • Wakelin, L. P. (1986).[1] Polyfunctional DNA intercalating agents. Medicinal Research Reviews, 6(3), 275-340.[1] Link

  • Denny, W. A., et al. (1982).[1] Potential antitumor agents.[1][2][4][6][7][8][12] 36. Quantitative relationships between DNA binding and tricyclic ring structure for a series of acridine derivatives. Journal of Medicinal Chemistry, 25(3), 276-315. Link

  • BenchChem Technical Support. (2025). Unveiling the DNA Grip: A Comparative Analysis of 9-Aminoacridine Derivatives' Binding Affinity. Link[1]

Sources

Safety & Regulatory Compliance

Safety

Acetamide, N-9-acridinyl-N-methyl- proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for Acetamide, N-9-acridinyl-N-methyl- (Chemical Structure: N-methyl-N-(9-acridinyl)acetamide). Advisory: As a specialized acridine derivative often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for Acetamide, N-9-acridinyl-N-methyl- (Chemical Structure: N-methyl-N-(9-acridinyl)acetamide).

Advisory: As a specialized acridine derivative often used in research as a DNA intercalator or chemiluminescent precursor, this compound must be handled as a suspected mutagen and carcinogen . In the absence of a compound-specific RCRA listing, it must be managed under the "precautionary principle" applicable to polycyclic aromatic nitrogen heterocycles (PANHs).

Part 1: Chemical Hazard & Waste Classification

Before disposal, you must correctly classify the waste stream to ensure regulatory compliance (EPA/RCRA).

PropertySpecification
Chemical Name Acetamide, N-9-acridinyl-N-methyl-
Hazard Class High Hazard: Mutagen / Irritant
RCRA Status Non-Listed Hazardous Waste (Process as Toxic/Reactive)
Waste Code D001 (if in ignitable solvent) or D003 (if reactive); Default to Lab Pack for Incineration.
Primary Risk DNA Intercalation (Genotoxicity), Skin Sensitization, Eye Damage.

Part 2: Safety & Handling (Pre-Disposal)

The Golden Rule: Never handle acridine derivatives on an open bench.

  • Engineering Controls:

    • All weighing, solubilization, and waste transfer must occur inside a certified chemical fume hood .

    • Use a static-dissipative mat to prevent dispersal of fine powders.

  • Personal Protective Equipment (PPE) – The "Barrier Protocol":

    • Hands: Double-gloving is mandatory.

      • Inner Layer: Latex or Nitrile (4 mil).

      • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

      • Rationale: Acridines can permeate thin nitrile; the air gap between gloves provides break-through indication.

    • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders.

    • Body: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired powder, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Do not mix with general trash or biohazard waste (red bags). Acridines are chemical waste, not biological.

  • Containment:

    • Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Toxic" waste drum.

    • Label clearly: "Hazardous Waste - Toxic - Acridine Derivative."

  • Final Disposal:

    • Method: High-Temperature Incineration (Combustion chamber >1000°C).

    • Why: Chemical deactivation of solids is inefficient. Incineration ensures complete destruction of the acridine ring structure.

Scenario B: Liquid Waste (Stock Solutions or Reaction Mother Liquor)

Applicable to: Solutions in DMSO, Methanol, or Water.

  • Segregation:

    • Halogenated vs. Non-Halogenated: Segregate based on the solvent used.

    • Critical: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid) as acridines can form unstable intermediates.

  • Containment:

    • Collect in a chemically resistant carboy (HDPE or Glass).

    • Leave 10% headspace to prevent over-pressurization.

  • Deactivation (Optional but Recommended for Surface Decon):

    • Note: For bulk liquid waste, send for incineration. For spills or surface cleaning, use the Triple-Decon Method :

      • Wash 1: 10% Bleach (Sodium Hypochlorite) solution. Allow 10-minute contact time (oxidizes the ring).

      • Wash 2: 5% Sodium Thiosulfate (neutralizes bleach).

      • Wash 3: 70% Ethanol (solubilizes residual organics).

Part 4: Decision Logic for Disposal (Visualized)

The following diagram illustrates the decision matrix for disposing of N-9-acridinyl-N-methyl-acetamide based on its physical state and concentration.

DisposalProtocol Start Waste Generation: Acetamide, N-9-acridinyl-N-methyl- StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Supernatant) StateCheck->Liquid SolidCont Double Bag in Clear Chem-Waste Bags Solid->SolidCont Decon Surface Decontamination: 1. 10% Bleach 2. Thiosulfate 3. Ethanol Solid->Decon Spill Cleanup LiquidCont Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->LiquidCont Liquid->Decon Spill Cleanup Label Label: 'High Hazard - Toxic' List Constituents SolidCont->Label LiquidCont->Label Final Ship for High-Temp Incineration Label->Final Decon->SolidCont Dispose Decon Materials as Solid

Figure 1: Decision matrix for the segregation and disposal of acridine-based chemical waste.

Part 5: Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Alert: Clear the immediate area. If powder is airborne, evacuate the lab.[1]

  • PPE Up: Don full PPE (Tyvek suit, double gloves, N95 or P100 respirator if powder is involved).

  • Contain:

    • Liquids: Cover with absorbent pads or vermiculite.

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep.

  • Clean: Apply the Triple-Decon Method (Bleach -> Thiosulfate -> Ethanol).

  • Dispose: All cleanup materials must go into the hazardous waste stream (Incineration).

References

  • National Institutes of Health (NIH) - PubChem. Acridine Derivatives and Safety Profile. PubChem Database.[2] Available at: [Link]

  • Princeton University EHS. Acrylamide and Acridine Waste Disposal Guidelines. Environmental Health and Safety.[3][4][1] Available at: [Link]

Sources

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